ML382
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(cyclopropylsulfonylamino)-N-(2-ethoxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-2-24-17-10-6-5-9-16(17)19-18(21)14-7-3-4-8-15(14)20-25(22,23)13-11-12-13/h3-10,13,20H,2,11-12H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSLEKLNDJJJLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the mechanism of action of ML382
An In-depth Technical Guide on the Core Mechanism of Action of ML382
Introduction
This compound is a potent and selective small-molecule positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1).[1][2][3][4][5] MRGPRX1 is a primate-specific receptor preferentially expressed in small-diameter primary sensory neurons of the dorsal root ganglia and trigeminal ganglia, and is implicated in pain and itch sensation.[6][7] The endogenous agonist for MRGPRX1 is the bovine adrenal medulla peptide fragment, BAM8-22.[1][6][8] Activation of MRGPRX1 by its agonists has been shown to inhibit persistent pain, making it a promising non-opioid target for chronic pain treatment.[5][6][7] this compound enhances the activity of BAM8-22, thereby potentiating the receptor's pain-inhibiting effects.[6][9]
Core Mechanism of Action
This compound functions as a positive allosteric modulator, meaning it binds to a site on the MRGPRX1 receptor that is distinct from the orthostatic binding site of the endogenous agonist, BAM8-22.[1][2] By itself, this compound does not activate the MRGPRX1 receptor.[1] Its therapeutic effect is manifested in the presence of an agonist like BAM8-22, where it significantly enhances the agonist's potency.[1]
Structural studies have revealed that this compound acts as a "molecular glue," stabilizing the interaction between BAM8-22 and MRGPRX1.[7][8] This enhanced binding of the agonist leads to a more robust and sustained activation of the receptor and its downstream signaling pathways.
Signaling Pathways
MRGPRX1 activation by an agonist, potentiated by this compound, initiates intracellular signaling primarily through the Gαq/11 pathway.[6][8][9] There is also evidence suggesting the involvement of the Gi1 pathway, particularly in the central terminals of primary sensory neurons, leading to the inhibition of neurotransmitter release.[6] A key downstream effect of MRGPRX1 activation is the inhibition of high-voltage-activated calcium channels (ICa), which plays a crucial role in pain signal transmission.[1][2]
Quantitative Data
The modulatory effect of this compound on MRGPRX1 has been quantified through various in vitro assays. The data below summarizes key findings from studies on HEK293 cells expressing human MRGPRX1 and dorsal root ganglion (DRG) neurons.
| Parameter | Value | Cell System | Condition | Reference |
| This compound EC50 | 190 nM | HEK293-hMrgX1 | In the presence of 10 nM BAM8-22 | [1][3] |
| BAM8-22 EC50 Shift | >7-fold decrease | HEK293-hMrgX1 | With this compound (from 18.7 nM to 2.9 nM) | [1] |
| BAM8-22 IC50 for ICa Inhibition | 0.66 ± 0.05 µM | DRG Neurons | Without this compound | [4] |
| 0.43 ± 0.02 µM | DRG Neurons | With 0.1 µM this compound | [4] | |
| 0.25 ± 0.02 µM | DRG Neurons | With 1 µM this compound | [4] | |
| 0.06 ± 0.01 µM | DRG Neurons | With 10 µM this compound | [4] | |
| 0.08 ± 0.01 µM | DRG Neurons | With 30 µM this compound | [4] |
Experimental Protocols
A key experiment to characterize the positive allosteric modulatory activity of this compound is the calcium imaging assay in HEK293 cells stably expressing human MRGPRX1.
Calcium (Ca2+) Imaging Assay
Objective: To determine the dose-response of this compound on MRGPRX1 activation in the presence and absence of the agonist BAM8-22.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human MRGPRX1 are cultured in appropriate media and seeded into 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C. This allows the dye to enter the cells.
-
Compound Preparation: Serial dilutions of this compound and a fixed, submaximal concentration of BAM8-22 (e.g., 10 nM) are prepared. A control group with this compound alone is also prepared.
-
Assay Execution: The dye-loaded cells are washed, and the prepared compounds are added to the respective wells.
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation). Measurements are taken over time to capture the peak response.
-
Data Analysis: The relative fluorescence units (RFU) are plotted against the logarithm of the this compound concentration. The data is fitted to a dose-response curve to calculate the EC50 value.
Selectivity and In Vivo Activity
This compound demonstrates high selectivity for MRGPRX1. It shows no significant effect on the closely related MRGPRX2, even at concentrations up to 5 µM.[1][2] Furthermore, it was found to be inactive against a panel of 68 other GPCRs, ion channels, and transporters at a concentration of 10 µM.[1][2]
In vivo studies in transgenic mice expressing human MRGPRX1 have shown that intrathecal administration of this compound can decrease formalin-induced paw licking and shaking, indicative of an anti-nociceptive effect.[2] this compound also enhances the inhibition of spinal synaptic transmission by BAM8-22 and attenuates heat hypersensitivity in these mice.[4]
Conclusion
This compound is a highly selective and potent positive allosteric modulator of MRGPRX1. Its mechanism of action involves enhancing the potency of the endogenous agonist BAM8-22, thereby augmenting the receptor's natural pain-inhibiting signaling cascade. This makes this compound a valuable research tool for studying MRGPRX1 pharmacology and a promising lead compound for the development of novel non-opioid analgesics for the treatment of chronic pain.
References
- 1. Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, this compound: a potent and selective positive allosteric modulator of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, this compound: a potent and selective positive allosteric modulator of MrgX1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
ML382 as a Positive Allosteric Modulator of MRGPRX1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X1 (MRGPRX1) has emerged as a compelling target for the development of novel analgesics.[1][2][3][4][5][6] Expressed predominantly in small-diameter primary sensory neurons, MRGPRX1 is implicated in the modulation of both pain and itch.[1][2][3][5][6] Activation of MRGPRX1 at central terminals in the spinal cord has been shown to inhibit pain signaling, presenting a promising avenue for non-opioid pain therapeutics.[1][2][3][5][6] ML382 is a potent and selective small-molecule positive allosteric modulator (PAM) of MRGPRX1.[7][8] As a PAM, this compound enhances the activity of the endogenous MRGPRX1 agonist, BAM8-22 (Bovine Adrenal Medulla 8-22), thereby potentiating the receptor's analgesic effects.[1][2][9] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound functions by binding to an allosteric site on the MRGPRX1 receptor, distinct from the orthosteric binding site of the endogenous agonist, BAM8-22.[2][4] Cryo-electron microscopy studies have revealed that this compound binds in a sub-pocket of the receptor and makes direct contact with BAM8-22, effectively acting as a "molecular glue" to enhance the affinity and efficacy of the endogenous ligand.[2][4] This allosteric modulation potentiates the downstream signaling cascade initiated by MRGPRX1 activation.
MRGPRX1 couples to both Gαq/11 and Gαi/o G proteins.[1] The Gαq/11 pathway activation leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium.[10] The Gαi/o pathway, on the other hand, is involved in the inhibition of high-voltage-activated calcium channels (HVA ICa), specifically N-type and P/Q-type channels, in dorsal root ganglion (DRG) neurons.[9][11] This inhibition of calcium influx at the presynaptic terminals of sensory neurons is believed to be a key mechanism for the analgesic effect of MRGPRX1 activation.[9] this compound enhances the BAM8-22-mediated inhibition of these calcium currents.[9]
Quantitative Data
The following tables summarize the key quantitative data for this compound as a positive allosteric modulator of MRGPRX1.
| Parameter | Value | Assay System | Reference |
| EC50 | 190 nM | HEK293 cells expressing MRGPRX1 (in the presence of BAM8-22) | [7] |
Table 1: Potency of this compound
| Concentration of this compound | BAM8-22 IC50 for ICa Inhibition | Assay System | Reference |
| 0 µM (control) | 0.66 ± 0.05 µM | DRG neurons from MrgprX1 mice | [7] |
| 0.1 µM | 0.43 ± 0.02 µM | DRG neurons from MrgprX1 mice | [7] |
| 1 µM | 0.25 ± 0.02 µM | DRG neurons from MrgprX1 mice | [7] |
| 10 µM | 0.06 ± 0.01 µM | DRG neurons from MrgprX1 mice | [7] |
| 30 µM | 0.08 ± 0.01 µM | DRG neurons from MrgprX1 mice | [7] |
Table 2: Potentiation of BAM8-22 Activity by this compound in DRG Neurons
Experimental Protocols
Calcium Mobilization Assay (FLIPR)
This protocol is for assessing the potentiation of BAM8-22-induced calcium mobilization by this compound in HEK293 cells stably expressing human MRGPRX1.
Materials:
-
HEK293 cells stably expressing MRGPRX1
-
Culture medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
FLIPR Calcium Assay Kit (e.g., Fluo-4 NW)
-
BAM8-22
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well or 384-well black-walled, clear-bottom plates
Procedure:
-
Cell Plating: Seed the MRGPRX1-expressing HEK293 cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: On the day of the assay, remove the culture medium and add the fluorescent calcium indicator dye solution (prepared according to the manufacturer's instructions) to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of BAM8-22 at a concentration that elicits a submaximal response (e.g., EC20).
-
Assay Execution:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay by adding the this compound dilutions to the cell plate, followed by the addition of the BAM8-22 solution.
-
Measure the fluorescence intensity over time to monitor the intracellular calcium concentration.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. The potentiation by this compound is determined by the increase in the calcium response in the presence of the compound compared to the response with BAM8-22 alone. Calculate the EC50 of this compound from the dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for measuring the effect of this compound on BAM8-22-mediated inhibition of high-voltage-activated calcium currents (ICa) in dorsal root ganglion (DRG) neurons.
Materials:
-
Acutely dissociated DRG neurons from MrgprX1 transgenic mice
-
External solution (in mM): e.g., 140 TEA-Cl, 2 BaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4
-
Internal solution (in mM): e.g., 120 CsCl, 10 EGTA, 5 MgCl2, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2
-
BAM8-22
-
This compound
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Neuron Preparation: Isolate DRG neurons from MrgprX1 transgenic mice and culture them for a short period.
-
Recording Setup: Establish a whole-cell patch-clamp configuration on a DRG neuron.
-
ICa Measurement: Hold the neuron at a potential of -80 mV and apply depolarizing voltage steps to elicit HVA ICa.
-
Compound Application:
-
First, perfuse the neuron with the external solution containing a specific concentration of BAM8-22 and record the inhibition of ICa.
-
Wash out the BAM8-22.
-
Next, co-perfuse the neuron with the same concentration of BAM8-22 and a specific concentration of this compound and record the inhibition of ICa.
-
-
Data Analysis: Compare the percentage of ICa inhibition by BAM8-22 in the absence and presence of this compound to determine the potentiating effect of the allosteric modulator. Construct dose-response curves for BAM8-22 in the presence of different concentrations of this compound to determine the shift in IC50.
In Vivo Neuropathic Pain Model (Chronic Constriction Injury)
This protocol describes the assessment of the analgesic effect of this compound in a mouse model of neuropathic pain.
Materials:
-
MrgprX1 transgenic mice
-
Anesthetics
-
Surgical tools
-
Suture material
-
This compound
-
Vehicle solution
-
Intrathecal injection setup
-
Von Frey filaments
Procedure:
-
Chronic Constriction Injury (CCI) Surgery:
-
Anesthetize the mouse.
-
Expose the sciatic nerve in one hind limb and place loose ligatures around it to induce a constriction injury.
-
Close the incision and allow the animal to recover.
-
-
Behavioral Testing (Baseline): Before drug administration, assess the mechanical allodynia (pain response to a non-painful stimulus) by measuring the paw withdrawal threshold using von Frey filaments.
-
Drug Administration: Administer this compound or vehicle via intrathecal injection.
-
Post-Drug Behavioral Testing: At various time points after drug administration, reassess the paw withdrawal threshold using von Frey filaments.
-
Data Analysis: Compare the paw withdrawal thresholds before and after drug administration in the this compound-treated and vehicle-treated groups to determine the analgesic effect of this compound. An increase in the paw withdrawal threshold indicates a reduction in pain sensitivity.
Visualizations
Signaling Pathways of MRGPRX1 Modulation by this compound
Caption: MRGPRX1 signaling pathways modulated by this compound.
Experimental Workflow for Characterizing this compound
Caption: Experimental workflow for this compound characterization.
Logical Relationship of this compound's Action
Caption: Logical flow of this compound's analgesic action.
References
- 1. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 2. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. nuvucameras.com [nuvucameras.com]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdbneuro.com [mdbneuro.com]
- 10. A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
Unraveling the Molecular Architecture of MRGPRX1 Modulation by ML382: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the structural basis for the modulation of Mas-related G protein-coupled receptor X1 (MRGPRX1) by the positive allosteric modulator (PAM) ML382. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from structural and functional studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Core Findings at a Glance
Recent breakthroughs in cryo-electron microscopy (cryo-EM) have elucidated the high-resolution structure of MRGPRX1 in complex with its endogenous peptide agonist, bovine adrenal medulla 8-22 (BAM8-22), and the synthetic PAM, this compound.[1][2][3] These structural insights, complemented by functional assays, reveal that this compound acts as a "molecular glue," binding to an allosteric site and stabilizing a conformation of the receptor that enhances the binding and efficacy of the orthosteric agonist BAM8-22.[3][4] This potentiation of agonist-induced signaling makes this compound a valuable tool for studying MRGPRX1 function and a promising lead compound for the development of novel therapeutics targeting itch and pain.[2][5][6][7]
Quantitative Analysis of this compound Modulation
The positive allosteric modulation of MRGPRX1 by this compound has been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters.
Table 1: Potency of this compound as a Positive Allosteric Modulator of MRGPRX1
| Parameter | Value | Assay System | Reference |
| EC50 | 190 nM | Not Specified | [8][9] |
Table 2: Effect of this compound on the Potency of the Agonist BAM8-22
| This compound Concentration | BAM8-22 IC50 for ICa Inhibition | Fold Potentiation | Assay System | Reference |
| 0 µM (vehicle) | 0.66 ± 0.05 µM | - | DRG neurons from MrgprX1 mice | [8] |
| 0.1 µM | 0.43 ± 0.02 µM | ~1.5x | DRG neurons from MrgprX1 mice | [8] |
| 1 µM | 0.25 ± 0.02 µM | ~2.6x | DRG neurons from MrgprX1 mice | [8] |
| 10 µM | 0.06 ± 0.01 µM | ~11x | DRG neurons from MrgprX1 mice | [8] |
| 30 µM | 0.08 ± 0.01 µM | ~8.3x | DRG neurons from MrgprX1 mice | [8] |
Table 3: Effects of Allosteric Pocket Mutations on this compound-Potentiated BAM8-22 Activation
| Mutation | ΔpEC50 | Significance | Reference |
| Y82A | Significantly Reduced | P < 0.0001 | [4] |
| Y99A | Significantly Reduced | P = 0.0014 | [4] |
| T31A | Significantly Reduced | P = 0.0108 | [4] |
| I258A | Significantly Reduced | P < 0.0001 | [4] |
| M102A | No Significant Difference | P = 0.2508 | [4] |
| T34A | No Significant Difference | P = 0.1924 | [4] |
| L255A | Not Determined | - | [4] |
| H254A | Not Determined | - | [4] |
| F236A | Not Determined | - | [4] |
| F232A | Not Determined | - | [4] |
| R79A | Not Determined | - | [4] |
ΔpEC50 represents the difference between the pEC50 of BAM8-22 and the pEC50 of BAM8-22 in the presence of 10 µM this compound.
Structural Insights into the this compound Binding Pocket and Mechanism of Action
Cryo-EM structures of the MRGPRX1-Gαq complex bound to both BAM8-22 and this compound reveal that this compound binds in a pocket located in the extracellular vestibule of the receptor, distinct from the primary agonist binding site.[3][4][10] This allosteric pocket is formed by residues from transmembrane helices (TMs) 1, 2, 3, and 7.
Key interactions between this compound and MRGPRX1 include:
-
Hydrophobic interactions: The 2-ethoxyphenyl group of this compound forms hydrophobic interactions with residues such as Tyr82 and Tyr99.[4]
-
Hydrogen bonds: The cyclopropyl sulfonamide moiety of this compound forms hydrogen bonds with the receptor.[4]
Crucially, this compound also makes direct contact with the BAM8-22 peptide, effectively acting as a "molecular glue" that stabilizes the agonist in its binding pocket.[4][10] This leads to a more stable and prolonged activation state of the receptor. The binding of this compound induces a conformational change in the receptor, leading to a closer interaction of Arg20 of BAM8-22 with the acidic residues Asp177 and Glu157 in MRGPRX1.[4]
Signaling Pathways and Experimental Workflows
MRGPRX1 is known to couple to both Gαq/11 and Gαi/o signaling pathways.[5][11] The activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). The Gαi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The potentiation of BAM8-22's effects by this compound has been shown to enhance the inhibition of high-voltage-activated calcium channels (HVA ICa) in dorsal root ganglion (DRG) neurons, a process dependent on the Gαi/o pathway.[6][12][13]
The following diagram illustrates a typical experimental workflow for characterizing the structural and functional effects of this compound on MRGPRX1.
Detailed Experimental Protocols
Cryo-Electron Microscopy (Cryo-EM)
-
Protein Expression and Purification: A construct encoding human MRGPRX1 fused to Gαq is expressed in insect cells (e.g., Spodoptera frugiperda Sf9). The complex is solubilized from membranes using detergents and purified by affinity chromatography followed by size-exclusion chromatography to ensure homogeneity.[14]
-
Complex Formation: The purified MRGPRX1-Gαq complex is incubated with saturating concentrations of the agonist BAM8-22 and the PAM this compound.
-
Grid Preparation and Data Collection: The protein-ligand complex is applied to cryo-EM grids, which are then plunge-frozen in liquid ethane to create a vitrified ice layer. Data is collected on a high-end transmission electron microscope.[15][16]
-
Image Processing and Structure Determination: Movie frames are corrected for motion and aligned. Particles are picked, and 2D class averages are generated. Ab initio 3D reconstruction and subsequent 3D classification and refinement are performed to obtain a high-resolution 3D map of the complex.[17]
Calcium Mobilization Assay
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are transiently transfected with a plasmid encoding MRGPRX1.
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition and Signal Detection: Cells are pre-incubated with varying concentrations of this compound or vehicle control. Subsequently, different concentrations of BAM8-22 are added, and the resulting change in fluorescence intensity, corresponding to intracellular calcium release, is measured using a plate reader.
-
Data Analysis: Dose-response curves are generated, and EC50 values are calculated to determine the potency of the agonist in the presence and absence of the allosteric modulator.
Bioluminescence Resonance Energy Transfer (BRET) Assay
-
Principle: BRET assays are used to measure the interaction between proteins, in this case, the dissociation of the G-protein subunits upon receptor activation.[18]
-
Constructs: Plasmids encoding MRGPRX1 and G-protein subunits tagged with a BRET pair (e.g., a luciferase and a fluorescent protein) are co-transfected into cells.
-
Assay Procedure: The agonist (BAM8-22) is added in the presence or absence of this compound. Receptor activation leads to a conformational change in the G-protein complex, altering the distance or orientation between the BRET pair and thus changing the BRET signal.
-
Data Analysis: The change in the BRET ratio is measured, and dose-response curves are generated to quantify the effect of this compound on agonist-induced G-protein activation.[14]
Electrophysiology (Whole-Cell Patch-Clamp)
-
Cell Preparation: Dorsal root ganglion (DRG) neurons are isolated from transgenic mice expressing human MRGPRX1.[6][13]
-
Recording: Whole-cell patch-clamp recordings are performed to measure high-voltage-activated calcium currents (ICa).
-
Drug Application: BAM8-22, both alone and in combination with this compound, is applied to the recorded neuron.[12][13]
-
Data Analysis: The degree of inhibition of ICa by BAM8-22 in the presence and absence of this compound is quantified to determine the modulatory effect of this compound on receptor function in a native cellular environment.[8][13]
Conclusion
The structural and functional data presented herein provide a comprehensive overview of the molecular basis for the positive allosteric modulation of MRGPRX1 by this compound. The detailed understanding of the binding site and the mechanism of action, facilitated by high-resolution cryo-EM structures, offers a robust framework for the structure-based design of next-generation allosteric modulators of MRGPRX1 with improved therapeutic potential for the treatment of itch and persistent pain.[2][7]
References
- 1. 8dwg - CryoEM structure of Gq-coupled MRGPRX1 with peptide ligand BAM8-22 and positive allosteric modulator this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 2. Ligand recognition and allosteric modulation of the human MRGPRX1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 6. pnas.org [pnas.org]
- 7. Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. misterx95.myds.me [misterx95.myds.me]
- 15. EMPIAR-11188 - cryoEM structure of Gq-coupled MRGPRX1 with peptide agonist BAM8-22 & this compound [2495 micrographs in MRC format] [empiar.pdbj.org]
- 16. EMPIAR-11188 cryoEM structure of Gq-coupled MRGPRX1 with peptide agonist BAM8-22 & this compound [ebi.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
ML382: Quantitative Pharmacological Data
It appears there may be a case of mistaken identity in the naming of the compound of interest. My research has identified two distinct molecules, ML382 and ML385 , each with a unique pharmacological profile. To ensure the accuracy and relevance of the technical guide, please clarify which of these compounds is the subject of your inquiry.
This compound: A Positive Allosteric Modulator of MRGPRX1
This compound is a potent and selective positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1).[1][2] It functions by enhancing the activity of the endogenous ligand, BAM8-22, at this receptor.[2][3][4] This modulation has implications for the treatment of chronic pain.[4][5]
ML385: An Inhibitor of the NRF2 Pathway
In contrast, ML385 is a novel and specific inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2).[6][7] It acts by binding to NRF2 and preventing its transcriptional activity, which is crucial for cellular defense against oxidative stress.[6][8] This compound is under investigation for its potential to overcome therapeutic resistance in cancer.[6][9]
Below is a summary of the pharmacological data for both compounds to aid in your clarification.
| Parameter | Value | Cell Line/System | Notes | Reference |
| EC₅₀ | 190 nM | HEK293 cells expressing MrgX1 | In the presence of 10 nM BAM8-22.[1][3] | [1][3] |
| Eₘₐₓ | 148% | HEK293 cells expressing MrgX1 | In the presence of 10 nM BAM8-22.[3] | [3] |
| BAM8-22 IC₅₀ Shift | >7-fold decrease | DRG neurons from MrgprX1 mice | In the presence of this compound.[3] | [3] |
ML385: Quantitative Pharmacological Data
| Parameter | Value | Cell Line/System | Notes | Reference |
| IC₅₀ | 1.9 µM | N/A | For NRF2 inhibition.[7] | [7] |
| Max Inhibitory Conc. | 5 µM | A549 cells | For inhibition of NRF2 transcriptional activity.[6] | [6] |
Once you specify the compound of interest, I can proceed with generating the in-depth technical guide, including detailed experimental protocols and the requested Graphviz visualizations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, this compound: a potent and selective positive allosteric modulator of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, this compound: a potent and selective positive allosteric modulator of MrgX1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleck.co.jp [selleck.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. Potential of NRF2 Inhibitors—Retinoic Acid, K67, and ML-385—In Overcoming Doxorubicin Resistance in Promyelocytic Leukemia Cells [mdpi.com]
The Significance of ML382 in G-protein Coupled Receptor Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ML382, a pivotal small molecule in the study of G-protein coupled receptors (GPCRs). As a potent and selective positive allosteric modulator (PAM) of the Mas-related G-protein coupled receptor X1 (MRGPRX1), this compound has emerged as a critical tool for elucidating the physiological roles of this receptor and as a promising lead for the development of novel therapeutics, particularly in the management of chronic pain.[1][2][3] This document details the mechanism of action of this compound, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes its associated signaling pathways and experimental workflows.
Introduction to this compound and its Target Receptor, MRGPRX1
G-protein coupled receptors constitute the largest family of transmembrane proteins and are the targets of a significant portion of currently approved drugs.[4][5][6] Within this vast family, the Mas-related G-protein coupled receptors (MRGPRs) are a subfamily primarily expressed in small-diameter sensory neurons, playing a role in pain and itch sensation.[4] MRGPRX1, a human member of this subfamily, is activated by the endogenous peptide BAM8-22.[1][4] Activation of MRGPRX1 has been shown to inhibit chronic pain, making it an attractive non-opioid target for analgesic drug development.[2][3][7]
This compound, also known as VU0485891, was identified through a large-scale screening of over 300,000 compounds from the NIH Molecular Library Small Molecule Repository (MLSMR).[1] It is a potent and selective positive allosteric modulator of MRGPRX1.[1][8][9] As a PAM, this compound does not activate the receptor on its own but enhances the response of the receptor to its endogenous agonist, BAM8-22.[1] This allosteric modulation offers a sophisticated mechanism for fine-tuning receptor signaling with potential therapeutic advantages, such as maintaining the temporal and spatial fidelity of endogenous signaling.[10]
Mechanism of Action of this compound
This compound functions by binding to an allosteric site on the MRGPRX1 receptor, a site distinct from the orthosteric binding site of the endogenous agonist, BAM8-22.[10] This binding event induces a conformational change in the receptor that enhances the potency of BAM8-22.[1] Structural studies have revealed that this compound acts as a "molecular glue," stabilizing the interaction between BAM8-22 and MRGPRX1.[4] This leads to a more robust activation of the downstream signaling cascade upon agonist binding. MRGPRX1 couples to the Gq family of G-proteins, and its activation leads to the stimulation of phospholipase C and subsequent mobilization of intracellular calcium.[4][10]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
| Parameter | Value | Assay Conditions | Reference |
| EC50 | 190 nM | In the presence of 10 nM BAM8-22 in HEK293 cells expressing MrgX1, measured by Ca2+ imaging assay. | [1][8][9] |
| Effect on BAM8-22 Potency | >7-fold enhancement | EC50 of BAM8-22 shifted from 18.7 nM to 2.9 nM in the presence of this compound. | [1] |
| Maximum Efficacy (Emax) | 148% | In the presence of BAM8-22. | [1] |
| Selectivity Profile | Result | Assay | Reference |
| MrgX2 | No significant effect on activation by PAMP. | HEK293 cells expressing MrgX2. | [1] |
| MrgprC11 (mouse homolog) | No effect, indicating species selectivity. | Not specified. | [1] |
| Eurofins Lead Profiling Screen (68 targets) | No significant inhibition of 67 targets at 10 µM. | Binding assay panel of GPCRs, ion channels, and transporters. | [1] |
| Serotonin Receptor 5HT2B | 63% inhibition at 10 µM. | Radioligand binding assay. | [1] |
| In Vitro DMPK Profile | Species | Value | Assay | Reference |
| Hepatic Microsomal Intrinsic Clearance | Rat | 65.7 mL/min/kg (predicted high clearance) | In vitro metabolism assay. | [1] |
| Human | 15.7 mL/min/kg (predicted high clearance) | In vitro metabolism assay. | [1] | |
| Protein Binding (Free Fraction) | Rat | 1.7% | Equilibrium dialysis. | [1] |
| Human | 0.4% | Equilibrium dialysis. | [1] |
Experimental Protocols
High-Throughput Screening for Positive Allosteric Modulators
The initial discovery of this compound involved a triple-addition protocol in a high-throughput screen. This method is designed to identify agonists, positive allosteric modulators, and antagonists in a single assay.
Cell Line: HEK293 cells stably expressing the human MRGPRX1 protein.
Assay Principle: Measurement of intracellular calcium mobilization using a fluorescent calcium indicator.
Methodology:
-
Compound Addition (Agonist Mode): The test compound (e.g., from the MLSMR library) is added to the cells. An increase in fluorescence indicates agonist activity.
-
Agonist Addition (PAM Mode): A sub-maximal concentration (EC10 to EC30) of the known agonist, BAM8-22, is added. A synergistic increase in fluorescence in the presence of the test compound identifies it as a positive allosteric modulator.
-
High Concentration Agonist Addition (Antagonist Mode): A high concentration (EC90 to Emax) of BAM8-22 is added. A lack of further increase or a decrease in the signal in the presence of the test compound suggests antagonist or negative allosteric modulator activity.
Calcium Mobilization Assay for Potency Determination
This assay is used to determine the half-maximal effective concentration (EC50) of a PAM like this compound.
Cell Line: HEK293 cells expressing MRGPRX1.
Reagents:
-
Test compound (this compound) at various concentrations.
-
A fixed, sub-maximal concentration of BAM8-22 (e.g., 10 nM).
-
A fluorescent calcium indicator dye (e.g., Fluo-4 AM).
Methodology:
-
Seed HEK293-MrgX1 cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound.
-
Add the different concentrations of this compound to the cells, with or without the fixed concentration of BAM8-22.
-
Measure the fluorescence intensity over time using a plate reader capable of kinetic reads. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Plot the dose-response curve of the change in fluorescence against the log concentration of this compound.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value.
Selectivity Assays
To ensure the specificity of this compound, its activity is tested against related receptors and a broader panel of off-targets.
Methodology for Related Receptors (e.g., MrgX2):
-
Utilize a cell line expressing the related receptor (e.g., HEK293-MrgX2).
-
Perform a calcium mobilization assay as described above, but using the specific agonist for that receptor (e.g., PAMP for MrgX2).
-
Evaluate the effect of this compound on the agonist's dose-response curve to check for any modulatory activity.
Methodology for Broad Panel Screening (e.g., Eurofins Lead Profiling):
-
Submit the compound to a contract research organization (CRO) for screening against a panel of common off-targets (GPCRs, ion channels, transporters).
-
The assays are typically radioligand binding assays where the ability of the test compound (at a fixed concentration, e.g., 10 µM) to displace a known radiolabeled ligand is measured.
-
A significant displacement (e.g., >50% inhibition of radioligand binding) indicates a potential off-target interaction.
Visualizations
MRGPRX1 Signaling Pathway
Caption: MRGPRX1 signaling pathway activated by BAM8-22 and positively modulated by this compound.
Experimental Workflow for PAM Identification
Caption: Workflow for the discovery and characterization of this compound as a PAM of MRGPRX1.
Significance in GPCR Research and Drug Development
The discovery of this compound holds significant importance for several reasons:
-
Tool for Basic Research: this compound provides a valuable chemical probe to investigate the physiological and pathophysiological roles of MRGPRX1. Its selectivity allows researchers to modulate the receptor's activity with high precision, helping to dissect its function in pain pathways and other sensory processes.
-
Validation of a Therapeutic Concept: The ability of this compound to enhance the activity of an endogenous pain-inhibiting peptide validates MRGPRX1 as a viable target for non-opioid analgesics. This is particularly relevant given the ongoing opioid crisis.
-
Exemplar of Allosteric Modulation: this compound is a prime example of the successful application of allosteric modulation in GPCR drug discovery. Allosteric modulators can offer greater subtype selectivity and a more nuanced control over receptor function compared to traditional orthosteric ligands.[10]
-
Lead for Drug Development: While this compound itself has some liabilities, such as high metabolic clearance, it serves as a crucial chemical scaffold for the development of optimized drug candidates with improved pharmacokinetic and pharmacodynamic properties.[1]
References
- 1. Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, this compound: a potent and selective positive allosteric modulator of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, this compound: a potent and selective positive allosteric modulator of MrgX1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. G Protein-Coupled Receptors: A Century of Research and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Drug Repurposing on G Protein-Coupled Receptors Using a Computational Profiling Approach [frontiersin.org]
- 7. Scheme 1, Chemical characterization of Probe this compound - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ML 382 | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]
- 10. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of ML382 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML382 is a positive allosteric modulator of the Mas-related G protein-coupled receptor X1 (MrgX1). It is important to note that while this compound shows potency for the human receptor, it has been reported to be inactive against the mouse homolog, MrgprC11, indicating potential species selectivity. Therefore, the following protocols are provided as a general framework for the in vivo evaluation of a small molecule inhibitor in mouse models, using this compound as an illustrative example. Researchers should first validate the activity of this compound or any analogous compound in murine systems before proceeding with extensive in vivo efficacy studies. The protocols provided herein are based on established methodologies for cancer xenograft models and can be adapted for other disease models.
A significant area of interest for therapeutic intervention is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1][2][3][4] This pathway is a critical regulator of cellular defense against oxidative stress and inflammation.[1][4] Under basal conditions, Nrf2 is kept at low levels by Keap1-mediated ubiquitination and proteasomal degradation.[1][2][3] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes.[1][2][3] Dysregulation of the Nrf2 pathway is implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic modulation.
Quantitative Data Summary
The following tables provide a summary of recommended parameters for in vivo studies. These are general guidelines and should be optimized for each specific experimental context.
Table 1: Recommended Dosing and Administration of a General Small Molecule Inhibitor (e.g., this compound) in Mice
| Parameter | Recommendation | Notes |
| Dosage Range | 10 - 100 mg/kg | The optimal dose must be determined empirically. A Maximum Tolerated Dose (MTD) study is recommended.[5] |
| Administration Route | Intraperitoneal (i.p.) | Due to potential instability with oral administration, non-oral routes are suggested.[6][7][8] |
| Dosing Frequency | Daily (QD) or twice daily (BID) | Dependent on the pharmacokinetic profile of the compound. |
| Vehicle Formulation | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | This is a common vehicle for hydrophobic compounds. The formulation should be optimized for solubility and tolerability.[9][10] |
| Injection Volume | 5 - 10 mL/kg (typically ~100-200 µL per mouse) | The maximum intraperitoneal injection volume is generally 2 mL for a mouse.[6] |
Table 2: Typical Xenograft Mouse Model Protocol Timeline
| Day | Activity | Details |
| 0 | Cell Implantation | Subcutaneous injection of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice.[11] |
| 7-14 | Tumor Growth Monitoring | Palpate for tumor formation. |
| 14-21 | Randomization | When average tumor volume reaches 100-150 mm³, randomize mice into treatment and control groups.[12][13][14] |
| 21-42 | Treatment Period | Administer the compound and vehicle according to the determined schedule. |
| 21-End | Tumor Measurement & Body Weight Monitoring | Measure tumor volume with calipers 2-3 times per week. Monitor body weight daily during the dosing period.[13][14] |
| Varies | Study Endpoint | Euthanize mice when tumors reach the predetermined maximum size (e.g., 1000-2000 mm³) or if significant toxicity is observed.[14][15] |
Experimental Protocols
Preparation of Dosing Solution
This protocol describes the preparation of a vehicle suitable for hydrophobic compounds like many small molecule inhibitors for intraperitoneal administration.
Materials:
-
This compound (or other small molecule inhibitor) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculate the required amount of the compound based on the desired dose and the number of animals to be treated. Prepare a slight excess to account for any loss during preparation.
-
In a sterile tube, dissolve the weighed compound powder completely in DMSO. The volume of DMSO should be 10% of the final total volume.
-
In a separate sterile tube, combine the PEG300 (40% of final volume), Tween 80 (5% of final volume), and saline (45% of final volume).
-
While vortexing the PEG300/Tween 80/saline mixture, slowly add the compound-DMSO solution.
-
Continue to vortex until the solution is clear and homogenous.
-
Prepare the vehicle control solution using the same procedure but without the active compound.
-
Prepare the dosing solutions fresh daily.
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a small molecule inhibitor in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude), 6-8 weeks old
-
Cancer cell line of interest
-
Sterile PBS and cell culture medium
-
Matrigel (optional, can improve tumor take rate)
-
1 mL sterile syringes with 27-30 gauge needles
-
Digital calipers
-
Animal scale
-
Anesthetic (e.g., isoflurane)
-
Dosing and vehicle solutions
Procedure:
-
Cell Preparation: Culture the desired cancer cells under standard conditions. On the day of injection, harvest the cells during their exponential growth phase, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS or serum-free media and Matrigel at the desired concentration (e.g., 1-5 x 10^7 cells/mL). Keep cells on ice.
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, begin measuring their dimensions (length and width) with digital calipers 2-3 times per week.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group is common). The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[13]
-
Drug Administration: Administer the prepared dosing solution or vehicle control to the respective groups via intraperitoneal injection according to the predetermined schedule (e.g., daily at 20 mg/kg).
-
Monitoring: Throughout the study, monitor the mice for signs of toxicity, including changes in body weight (measure daily during dosing), behavior, and appearance.
-
Endpoint: The study should be terminated when tumors in the control group reach the pre-defined maximum allowable size, or if mice in the treatment group show signs of severe toxicity (e.g., >20% body weight loss). At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Intraperitoneal (i.p.) Injection Procedure
This protocol details the standard method for intraperitoneal injection in mice.
Materials:
-
1 mL sterile syringe with a 26-27 gauge needle
-
70% ethanol wipes
-
Dosing solution
Procedure:
-
Preparation: Draw the calculated volume of the dosing solution into the syringe. Ensure there are no air bubbles.
-
Animal Restraint: Properly restrain the mouse by grasping the loose skin over its neck and back to immobilize the head and body. Turn the mouse so its abdomen is facing upwards, with the head slightly tilted down.
-
Injection Site: Locate the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum or bladder.[6][7]
-
Injection: Clean the injection site with a 70% ethanol wipe. Insert the needle, bevel up, at a 15-20 degree angle.
-
Aspiration: Gently pull back the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or a yellowish fluid (urine) appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Administration: If no fluid is aspirated, slowly and steadily inject the solution into the peritoneal cavity.
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the mouse for a few minutes to ensure there are no immediate adverse reactions.
Visualizations
Nrf2 Signaling Pathway
Caption: The Nrf2 signaling pathway under normal and oxidative stress conditions.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo xenograft efficacy study in mice.
References
- 1. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 14. astx.com [astx.com]
- 15. animalcare.jhu.edu [animalcare.jhu.edu]
Application Notes and Protocols for Intrathecal Administration of ML382 in Pain Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML382 is a potent and selective positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MrgX1).[1] The MrgX1 receptor is primarily expressed in small-diameter primary sensory neurons, making it a promising target for the development of novel analgesics with potentially fewer side effects than current pain therapies.[2][3][4] Activation of MrgX1 at the central terminals of these neurons in the spinal cord can inhibit persistent pain.[2][3] this compound enhances the activity of endogenous agonists, such as bovine adrenal medulla 8-22 (BAM8-22), at the MrgX1 receptor, leading to the attenuation of pain signals.[2][3] Notably, intrathecal (i.t.) administration of this compound alone has been shown to effectively reduce both evoked and spontaneous pain in preclinical models, suggesting that there is a sufficient endogenous ligand presence in pathological pain states to be modulated by this compound.[2][3]
These application notes provide detailed protocols for the intrathecal administration of this compound in rodent models of pain and for the subsequent behavioral assessment of its analgesic effects.
Data Presentation
Table 1: In Vivo Dose-Response of Intrathecal this compound on Heat Hypersensitivity
| Intrathecal Dose (in 5 µL) | Animal Model | Pain Model | Behavioral Assay | Observed Effect | Reference |
| 25 µM | Humanized MrgprX1 Mice | Formalin-induced inflammatory pain | Hargreaves Test | Dose-dependently attenuates heat hypersensitivity | [1] |
| 125 µM | Humanized MrgprX1 Mice | Formalin-induced inflammatory pain | Hargreaves Test | Dose-dependently attenuates heat hypersensitivity | [1] |
| 250 µM | Humanized MrgprX1 Mice | Formalin-induced inflammatory pain | Hargreaves Test | Dose-dependently attenuates heat hypersensitivity | [1] |
Table 2: Potentiation of BAM8-22-mediated Inhibition of High-Voltage-Activated Calcium Channels (ICa) by this compound in vitro
| This compound Concentration | BAM8-22 IC50 for ICa Inhibition | Fold Potentiation | Reference |
| 0 µM (control) | 0.66 ± 0.05 µM | - | [4] |
| 0.1 µM | 0.43 ± 0.02 µM | ~1.5x | [4] |
| 1 µM | 0.25 ± 0.02 µM | ~2.6x | [4] |
| 10 µM | 0.06 ± 0.01 µM | ~11x | [4] |
| 30 µM | 0.08 ± 0.01 µM | ~8.3x | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intrathecal Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl, preservative-free)
-
Sterile, low-volume microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, to prepare a 10 mM stock, dissolve 3.605 mg of this compound (MW: 360.5 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare the desired final concentration for intrathecal injection by diluting the stock solution with sterile, preservative-free saline.
-
Important: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally less than 5%) to avoid vehicle-induced effects.
-
For example, to prepare a 250 µM working solution from a 10 mM stock, you can perform a serial dilution. First, dilute the 10 mM stock 1:10 in saline to get a 1 mM solution (with 10% DMSO). Then, dilute this 1 mM solution 1:4 in saline to get a final concentration of 250 µM (with 2.5% DMSO).
-
Prepare a vehicle control solution with the same final concentration of DMSO in saline.
-
Vortex the working solutions gently before drawing them into the injection syringe.
-
Protocol 2: Intrathecal Injection in Mice
Materials:
-
Anesthetized mouse (e.g., with isoflurane)
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Stereotaxic frame (optional, but recommended for accuracy)
-
Povidone-iodine and alcohol swabs
-
Sterile drapes
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic protocol.
-
Shave the fur over the lumbar region of the back.
-
Position the mouse in a stereotaxic frame or on a surgical platform in a prone position with the back arched to open the intervertebral spaces.
-
Clean the injection site with povidone-iodine followed by alcohol swabs.
-
-
Intrathecal Injection:
-
Identify the L5-L6 intervertebral space by palpating the iliac crests.
-
Carefully insert the 30-gauge needle attached to the Hamilton syringe at a slight angle into the intervertebral space.
-
A slight tail flick is often observed upon successful entry into the intrathecal space.
-
Slowly inject 5 µL of the this compound working solution or vehicle control over approximately 10-20 seconds.
-
Withdraw the needle slowly.
-
-
Post-injection Care:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Return the animal to its home cage and allow it to recover for the appropriate amount of time before behavioral testing.
-
Protocol 3: Assessment of Mechanical Allodynia using the Von Frey Test
Materials:
-
Von Frey filaments of varying forces
-
Elevated wire mesh platform
-
Plexiglas enclosures for each mouse
Procedure:
-
Habituation:
-
Habituate the mice to the testing environment for at least 2-3 days before the experiment.
-
On each habituation day, place the mice in the Plexiglas enclosures on the wire mesh platform for 1-2 hours.
-
-
Baseline Measurement:
-
On the day of the experiment, before intrathecal injection, determine the baseline paw withdrawal threshold (PWT).
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament in the middle of the force range.
-
A positive response is a sharp withdrawal of the paw.
-
Use the "up-down" method to determine the 50% PWT.
-
-
Post-injection Testing:
-
At the desired time points after intrathecal injection of this compound or vehicle, re-assess the PWT.
-
The experimenter should be blinded to the treatment groups.
-
An increase in the PWT indicates an analgesic effect.
-
Protocol 4: Assessment of Thermal Hyperalgesia using the Hargreaves Test
Materials:
-
Hargreaves apparatus (radiant heat source)
-
Glass platform
-
Plexiglas enclosures for each mouse
Procedure:
-
Habituation:
-
Habituate the mice to the Hargreaves apparatus for at least 2-3 days before the experiment by placing them in the enclosures on the glass platform for 15-30 minutes each day.
-
-
Baseline Measurement:
-
On the day of the experiment, before intrathecal injection, measure the baseline paw withdrawal latency (PWL) to the radiant heat source.
-
Position the heat source under the plantar surface of the hind paw and start the timer.
-
The timer stops automatically when the mouse withdraws its paw.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Perform at least three measurements per paw, with a few minutes interval between each, and average the latencies.
-
-
Post-injection Testing:
-
At the desired time points after intrathecal injection of this compound or vehicle, re-measure the PWL.
-
The experimenter should be blinded to the treatment groups.
-
An increase in the PWL indicates an anti-hyperalgesic effect.
-
Mandatory Visualizations
References
Application Notes and Protocols for Patch-Clamp Recording of DRG Neurons with ML382 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dorsal Root Ganglion (DRG) neurons are primary sensory neurons responsible for transmitting sensory information, including pain, from the periphery to the central nervous system. Modulating the excitability of these neurons is a key strategy for the development of novel analgesics. ML382 is a potent and selective positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MrgX1), a receptor predominantly expressed in a subset of small-diameter DRG neurons. Activation of MrgX1 has been shown to inhibit nociceptive signaling, making it a promising target for pain therapeutics.
These application notes provide detailed protocols for the patch-clamp recording of DRG neurons and for studying the effects of this compound treatment. The information is intended to guide researchers in designing and executing experiments to investigate the electrophysiological consequences of MrgX1 modulation by this compound.
Data Presentation
The following tables summarize the known quantitative effects of this compound on the electrophysiological properties of DRG neurons. It is important to note that most available data involves the co-application of this compound with an MrgX1 agonist, such as Bovine Adrenal Medulla 8-22 (BAM8-22), to enhance the receptor's activity. The effects of this compound alone on DRG neuron electrophysiology are not yet well-documented in publicly available literature.
Table 1: Effect of this compound on High-Voltage-Activated (HVA) Calcium Currents in DRG Neurons (in the presence of BAM8-22)
| Parameter | Condition | Value | Reference |
| BAM8-22 IC50 for ICa inhibition | Without this compound | 0.66 ± 0.05 µM | [1] |
| With 0.1 µM this compound | 0.43 ± 0.02 µM | [1] | |
| With 1 µM this compound | 0.25 ± 0.02 µM | [1] | |
| With 10 µM this compound | 0.06 ± 0.01 µM | [1] | |
| With 30 µM this compound | 0.08 ± 0.01 µM | [1] | |
| Inhibition of HVA ICa by 0.5 µM BAM8-22 | Without this compound | ~20% | [1] |
| With 5 µM this compound | ~50% | [1] |
Table 2: General Electrophysiological Properties of DRG Neurons (for baseline comparison)
| Parameter | Typical Value Range | Reference |
| Resting Membrane Potential (RMP) | -50 to -65 mV | [2] |
| Action Potential (AP) Threshold | -30 to -45 mV | [3] |
| Input Resistance | 200 to 1000 MΩ (small-diameter neurons) | [3] |
| Whole-cell Capacitance | 20 to 50 pF (small-diameter neurons) | [4] |
| Action Potential Firing Pattern | Single-spiking or multi-spiking | [1] |
Experimental Protocols
Protocol 1: Isolation and Culture of Rodent DRG Neurons
This protocol describes a standard method for establishing primary cultures of DRG neurons suitable for patch-clamp recordings.[1][4][5]
Materials:
-
Adult rodents (rats or mice)
-
Dissection tools (sterile scissors, forceps)
-
70% Ethanol
-
Dulbecco's Modified Eagle Medium/F-12 (DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagenase Type IA
-
Trypsin-EDTA
-
DNase I
-
Poly-D-lysine or Poly-L-ornithine and Laminin coated coverslips
-
Neurobasal medium supplemented with B-27 and GlutaMAX
Procedure:
-
Euthanize the rodent according to approved institutional animal care and use committee (IACUC) protocols.
-
Sterilize the dorsal surface with 70% ethanol.
-
Make a midline incision to expose the vertebral column.
-
Carefully dissect the DRGs from the intervertebral foramina along the entire length of the spinal cord.
-
Collect the DRGs in ice-cold DMEM/F12.
-
Incubate the ganglia in an enzymatic solution containing collagenase (e.g., 1 mg/mL) and dispase (e.g., 2.5 mg/mL) for 45-90 minutes at 37°C.
-
Gently triturate the ganglia using fire-polished Pasteur pipettes of decreasing tip diameter to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in culture medium (Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin).
-
Plate the dissociated neurons onto coated coverslips and incubate at 37°C in a humidified 5% CO2 incubator.
-
Neurons are typically ready for patch-clamp recording 12-48 hours after plating.
Protocol 2: Whole-Cell Patch-Clamp Recording of DRG Neurons
This protocol outlines the procedure for performing whole-cell patch-clamp recordings to measure membrane potential and ionic currents.
Materials:
-
Inverted microscope with DIC optics
-
Micromanipulator
-
Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, pCLAMP software)
-
Borosilicate glass capillaries
-
Microelectrode puller
-
External (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 adjusted with NaOH.
-
Internal (intracellular) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH 7.2 adjusted with KOH.
-
This compound stock solution (dissolved in DMSO) and final dilutions in external solution.
Procedure:
-
Place a coverslip with cultured DRG neurons in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Under visual guidance, approach a neuron with the patch pipette and apply gentle positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.
-
Current-Clamp Recording:
-
Record the resting membrane potential (RMP).
-
Inject a series of hyperpolarizing and depolarizing current steps to determine input resistance and firing properties (e.g., action potential threshold, firing frequency).
-
Apply this compound (typically 1-10 µM) to the bath and record changes in RMP and firing properties.
-
-
Voltage-Clamp Recording:
-
Hold the neuron at a specific holding potential (e.g., -80 mV).
-
Apply voltage steps to elicit voltage-gated currents (e.g., sodium, potassium, or calcium currents).
-
To isolate specific currents, use appropriate voltage protocols and pharmacological blockers (e.g., TTX for TTX-sensitive sodium channels, CdCl2 for calcium channels).
-
Apply this compound and observe its effect on the amplitude and kinetics of the isolated currents.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in DRG Neurons
This compound acts as a positive allosteric modulator of the MrgX1 receptor. Upon binding of an endogenous or exogenous agonist, MrgX1, a G-protein coupled receptor, preferentially couples to the Gαi/o subunit.[1][6] This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. More importantly for acute neuronal excitability, the Gβγ subunits released upon G-protein activation directly modulate the activity of ion channels. Specifically, Gβγ has been shown to inhibit high-voltage-activated (HVA) calcium channels, particularly N-type (Cav2.2) and P/Q-type (Cav2.1) channels.[1] This inhibition of calcium influx at presynaptic terminals is thought to be a primary mechanism for the analgesic effect of MrgX1 activation. Additionally, activation of MrgX1 can modulate the activity of tetrodotoxin-resistant (TTX-R) sodium channels, further influencing neuronal excitability.[4]
The potential link between MrgX1 activation and the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway in DRG neurons is currently not well-established in the scientific literature. However, a study on the related receptor MRGPRX2 in mast cells has shown that its activation can be modulated by the Nrf2 pathway, suggesting a potential area for future investigation in sensory neurons.[4]
Experimental Workflow for Patch-Clamp Analysis of this compound Effects
The following diagram illustrates a typical workflow for investigating the effects of this compound on DRG neurons using patch-clamp electrophysiology.
Concluding Remarks
The protocols and information provided herein offer a comprehensive guide for researchers investigating the effects of this compound on DRG neuron electrophysiology. By utilizing these methods, scientists can further elucidate the mechanism of action of MrgX1 modulators and advance the development of novel non-opioid analgesics. Future research should focus on determining the precise effects of this compound when applied alone and exploring the potential involvement of downstream signaling pathways, such as the Nrf2 pathway, in the long-term effects of MrgX1 activation.
References
- 1. Machine Learning Elucidates Electrophysiological Properties Predictive of Multi- and Single-Firing Human and Mouse Dorsal Root Ganglia Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dorsal root ganglion stimulation produces differential effects on action potential propagation across a population of biophysically distinct C-neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic compression of mouse dorsal root ganglion alters voltage-gated sodium and potassium currents in medium-sized dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol inhibits MRGPRX2-mediated mast cell activation via Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiologic Characteristics of Large Neurons in Dorsal Root Ganglia during Development and after Hindpaw Incision in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML382, a NRF2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of ML382 stock solutions for use in a variety of experimental settings. This compound is a potent and specific inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway, a key regulator of cellular antioxidant responses. Proper preparation and handling of this compound are critical for obtaining accurate and reproducible experimental results.
Summary of Quantitative Data
Quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 360.43 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Chemical Formula | C₁₈H₂₀N₂O₄S | [2] |
| Purity | ≥98% (HPLC) | [3] |
| Solubility in DMSO | ≥2 mg/mL | [2][4] |
| Solubility in Ethanol | 3 mg/mL | [2] |
| Solubility in DMF | 5 mg/mL | [2] |
| Insoluble in | PBS (pH 7.2) | [2] |
| Storage of Solid | -20°C for up to 3 years; 4°C for up to 2 years | [1] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
NRF2 Signaling Pathway and this compound Inhibition
The NRF2 signaling pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, KEAP1 undergoes a conformational change, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, inducing the expression of a battery of antioxidant and cytoprotective enzymes. This compound inhibits this pathway by preventing the dissociation of NRF2 from KEAP1, thereby promoting its degradation and suppressing the antioxidant response.
Caption: NRF2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is suitable for most in vitro applications and allows for easy dilution to final working concentrations.
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous or sterile DMSO (cell culture grade)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, DMSO-compatible syringe filter (0.22 µm)
-
Sterile syringe
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 360.43 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 360.43 g/mol x 1000 mg/g = 3.6043 mg
-
-
Weigh out approximately 3.6 mg of this compound powder using a calibrated analytical balance. For greater accuracy and to minimize weighing errors, it is recommended to prepare a larger volume (e.g., 5 mL, requiring 18.02 mg of this compound).
-
-
Dissolve this compound in DMSO:
-
Aseptically add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
-
Sterile Filtration:
-
To ensure the sterility of the stock solution for cell culture experiments, filter it through a 0.22 µm sterile, DMSO-compatible syringe filter into a sterile tube. This step is crucial to prevent microbial contamination of cell cultures.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Protect from light.
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol details the dilution of the 10 mM this compound DMSO stock solution to final working concentrations for treating cells in culture. It is critical to maintain a low final concentration of DMSO to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine the Final Working Concentration:
-
The optimal working concentration of this compound should be determined experimentally for each cell line and assay. Typical working concentrations range from 1 µM to 20 µM.
-
-
Calculate the Dilution:
-
Use the M1V1 = M2V2 formula to calculate the volume of the stock solution needed.
-
Example: To prepare 1 mL of cell culture medium with a final this compound concentration of 10 µM:
-
M1 = 10 mM = 10,000 µM
-
V1 = ?
-
M2 = 10 µM
-
V2 = 1 mL = 1000 µL
-
V1 = (M2 x V2) / M1 = (10 µM x 1000 µL) / 10,000 µM = 1 µL
-
-
Therefore, you would add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Serial Dilution (Recommended):
-
To ensure accurate pipetting and homogenous mixing, it is recommended to perform a serial dilution.
-
Step 1: Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to create a 100 µM intermediate solution (e.g., 2 µL of 10 mM stock in 198 µL of medium).
-
Step 2: Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture wells. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution.
-
-
Vehicle Control:
-
It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples. For example, if the final DMSO concentration in the treated wells is 0.1%, the vehicle control wells should also contain 0.1% DMSO in the cell culture medium. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to keep it as low as possible.
-
Experimental Workflow for this compound Stock Solution Preparation
The following diagram illustrates the workflow for preparing this compound stock and working solutions.
Caption: Workflow for preparing this compound stock and working solutions.
References
Application of ML382 in Studying Itch Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itch, or pruritus, is a complex sensory modality that involves a sophisticated interplay between the skin, immune system, and nervous system. Chronic itch is a debilitating symptom of various dermatological and systemic diseases, and its underlying mechanisms are not fully elucidated. Recent research has highlighted the role of oxidative stress in the pathogenesis of both acute and chronic itch. The transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response, playing a crucial role in protecting against oxidative stress and inflammation.
ML382 is a potent and specific small molecule inhibitor of NRF2. It acts by binding to the Neh1 domain of NRF2, thereby preventing its binding to antioxidant response elements (ARE) in the DNA and subsequent transcription of NRF2 target genes. While not yet widely used in direct itch research, its ability to modulate the NRF2 pathway makes it a valuable tool for investigating the role of oxidative stress and NRF2-mediated signaling in itch pathways. Importantly, studies have shown that subcutaneous and intrathecal administration of this compound does not induce scratching behavior in mice, making it a suitable tool for studying itch without confounding behavioral side effects.
These application notes provide a comprehensive overview of how this compound can be utilized to study itch pathways, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols.
Signaling Pathways
The NRF2 signaling pathway is a key regulator of cellular defense against oxidative stress. In the context of skin and itch, its modulation by this compound can provide insights into the role of oxidative stress in pruritus.
NRF2/KEAP1 Signaling Pathway
Under basal conditions, NRF2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, KEAP1 undergoes a conformational change, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. These genes encode a wide array of antioxidant and cytoprotective proteins. This compound inhibits this pathway by directly binding to NRF2 and preventing its interaction with the ARE.
Crosstalk between NRF2 and NF-κB in Skin Inflammation and Itch
The NF-κB pathway is a central regulator of inflammation and is known to be activated in inflammatory skin conditions associated with itch, such as atopic dermatitis. There is significant crosstalk between the NRF2 and NF-κB pathways. Generally, NRF2 activation has an anti-inflammatory effect by inhibiting NF-κB signaling. Conversely, inhibition of NRF2 by this compound can be hypothesized to enhance NF-κB-mediated inflammation, providing a tool to study the contribution of this inflammatory pathway to itch.
Data Presentation
The following tables summarize hypothetical quantitative data that could be generated from experiments using this compound to study itch pathways.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression in Human Keratinocytes (HaCaT cells) Stimulated with Poly(I:C)
| Treatment Group | IL-4 (pg/mL) | IL-13 (pg/mL) | TSLP (pg/mL) |
| Vehicle Control | 15.2 ± 2.1 | 20.5 ± 3.4 | 35.1 ± 4.5 |
| Poly(I:C) (10 µg/mL) | 152.8 ± 15.3 | 189.4 ± 20.1 | 250.7 ± 25.8 |
| Poly(I:C) + this compound (10 µM) | 210.5 ± 22.7 | 255.1 ± 28.3 | 345.9 ± 35.1 |
| Poly(I:C) + this compound (20 µM) | 285.3 ± 30.1 | 330.6 ± 34.5 | 450.2 ± 46.3** |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Poly(I:C) alone. |
Table 2: Effect of Topical this compound on Scratching Behavior in a Mouse Model of Atopic Dermatitis (MC903-induced)
| Treatment Group | Number of Scratches / 30 min | Duration of Scratching (s) / 30 min |
| Vehicle Control | 25 ± 5 | 15 ± 3 |
| MC903 + Vehicle | 150 ± 20 | 95 ± 12 |
| MC903 + this compound (1% cream) | 210 ± 25 | 135 ± 15 |
| MC903 + this compound (2% cream) | 265 ± 30 | 170 ± 18 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to MC903 + Vehicle. |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the role of the NRF2 pathway in itch using this compound.
In Vitro Study: Effect of this compound on Cytokine Production in Keratinocytes
This protocol describes how to assess the effect of this compound on the production of itch-related cytokines in human keratinocytes.
1. Cell Culture and Treatment:
-
Culture human immortalized keratinocytes (HaCaT) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with this compound (e.g., 10 µM, 20 µM in DMSO) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with a pro-inflammatory agent relevant to itch, such as Polyinosinic:polycytidylic acid (Poly(I:C)) (10 µg/mL), to mimic viral infections that can exacerbate atopic dermatitis.
-
Incubate for 24 hours.
2. Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentrations of itch-related cytokines such as IL-4, IL-13, and Thymic Stromal Lymphopoietin (TSLP) using commercially available ELISA kits according to the manufacturer's instructions.
3. Data Analysis:
-
Normalize cytokine concentrations to the total protein content of the cell lysates.
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare the different treatment groups.
Application Notes and Protocols for Measuring ML382's Effect on Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for characterizing the effects of ML382, a positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1), on voltage-gated calcium channels. The primary mechanism of action involves the potentiation of MRGPRX1 activation by its endogenous agonist, which in turn leads to the inhibition of high-voltage-activated (HVA) calcium channels, particularly N-type and P/Q-type channels, in dorsal root ganglion (DRG) neurons.
Signaling Pathway of this compound-Mediated Calcium Channel Inhibition
This compound does not directly interact with calcium channels. Instead, it binds to an allosteric site on the MRGPRX1 receptor, enhancing the potency of the endogenous agonist, Bovine Adrenal Medulla 8-22 (BAM8-22). This enhanced receptor activation initiates a G protein-mediated signaling cascade, primarily through Gαi/o and Gβγ subunits, which leads to the inhibition of HVA calcium channels, resulting in a decrease in calcium influx.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on MRGPRX1 activity and subsequent calcium channel inhibition.
Table 1: Potency of this compound as a Positive Allosteric Modulator of MRGPRX1
| Parameter | Value | Cell System | Reference |
| EC₅₀ | 190 nM | HEK293 cells expressing human MRGPRX1 (in the presence of 10 nM BAM8-22) | [1] |
Table 2: Effect of this compound on BAM8-22-Induced Inhibition of High-Voltage-Activated (HVA) Calcium Currents (ICa) in DRG Neurons
| Condition | ICa Inhibition | Reference |
| 0.5 µM BAM8-22 | ~20% | [2] |
| 0.5 µM BAM8-22 + 5 µM this compound | Significantly enhanced inhibition | [2] |
| 5 µM BAM8-22 (saturating) | ~50% | [2] |
| 5 µM BAM8-22 + 5 µM this compound | No further enhancement of inhibition | [2] |
Table 3: Effect of this compound on the Potency of BAM8-22 for ICa Inhibition
| This compound Concentration | BAM8-22 IC₅₀ for ICa Inhibition | Reference |
| 0 µM (control) | 0.66 ± 0.05 µM | [3] |
| 0.1 µM | 0.43 ± 0.02 µM | [3] |
| 1 µM | 0.25 ± 0.02 µM | [3] |
| 10 µM | 0.06 ± 0.01 µM | [3] |
| 30 µM | 0.08 ± 0.01 µM | [3] |
Experimental Protocols
Electrophysiological Measurement of HVA Calcium Currents (Patch-Clamp)
This protocol details the whole-cell patch-clamp technique to measure the inhibitory effect of this compound on HVA calcium currents in dorsal root ganglion (DRG) neurons.
Experimental Workflow:
Materials:
-
Isolated DRG neurons (from humanized MrgprX1 mice or a relevant cell line)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 130 TEA-Cl, 10 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH)
-
Internal solution (in mM): 120 CsCl, 10 EGTA, 5 MgCl₂, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)
-
BAM8-22 (agonist)
-
This compound (PAM)
-
Pharmacological blockers for specific calcium channel subtypes (e.g., ω-conotoxin GVIA for N-type, ω-agatoxin IVA for P/Q-type)
Procedure:
-
Cell Preparation: Isolate DRG neurons using standard enzymatic and mechanical dissociation methods. Plate the neurons on coated coverslips and allow them to adhere.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with adherent DRG neurons in the recording chamber and perfuse with the external solution.
-
Approach a neuron with the patch pipette and form a giga-ohm seal.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the neuron at a membrane potential of -80 mV.
-
Apply a depolarizing voltage step to elicit HVA calcium currents (e.g., a 50 ms step to 0 mV). A pre-pulse to -100 mV can be used to remove inactivation of some channel types.[4]
-
-
Data Acquisition:
-
Record baseline HVA calcium currents (ICa) for a stable period.
-
Perfuse the chamber with a sub-saturating concentration of BAM8-22 (e.g., 0.5 µM) and record the inhibited ICa.[2]
-
Co-apply BAM8-22 and this compound (e.g., 5 µM) to observe the potentiation of ICa inhibition.[2]
-
Perform a washout with the external solution to observe the reversibility of the effect.
-
(Optional) Use specific channel blockers to identify the subtypes of HVA channels affected.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward ICa before and after drug application.
-
Calculate the percentage of current inhibition for each condition.
-
Construct current-voltage (I-V) relationships by applying a series of voltage steps.
-
Intracellular Calcium Imaging
This protocol describes the use of a fluorescent calcium indicator, such as Fluo-4 AM, to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to MRGPRX1 activation potentiated by this compound.
Experimental Workflow:
Materials:
-
HEK293 cells stably expressing human MRGPRX1
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
BAM8-22
-
This compound
-
Fluorescence microscope with a camera and appropriate filter sets (excitation ~494 nm, emission ~516 nm for Fluo-4)
-
Image analysis software
Procedure:
-
Cell Culture: Plate HEK293-MRGPRX1 cells on glass-bottom dishes and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.[5][6]
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.[5]
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes at room temperature.
-
-
Image Acquisition:
-
Mount the dish on the fluorescence microscope.
-
Acquire a stable baseline fluorescence signal.
-
Add BAM8-22 (e.g., 10 nM) to the dish and record the change in fluorescence intensity over time.[1]
-
In a separate experiment or after washout, co-apply BAM8-22 and this compound (e.g., 190 nM) and record the fluorescence response.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the average fluorescence intensity within each ROI over time.
-
Normalize the fluorescence signal to the baseline fluorescence (F/F₀).
-
Quantify the peak response and the area under the curve for each condition.
-
Note on NRF2 Signaling: While some studies have linked the related Mas-related G protein-coupled receptor X2 (MRGPRX2) to the NRF2 signaling pathway in mast cells, a direct and established functional link between this compound-mediated MRGPRX1 activation and the NRF2 pathway in neurons, in the context of calcium channel modulation, is not well-documented in the current literature. Therefore, a dedicated protocol for this interaction is not provided. Researchers interested in exploring this potential link could investigate changes in the expression of NRF2 target genes following prolonged stimulation of MRGPRX1 with BAM8-22 and this compound in a relevant neuronal cell model.
References
- 1. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An improved method for patch clamp recording and calcium imaging of neurons in the intact dorsal root ganglion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage gated calcium currents in human dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hellobio.com [hellobio.com]
- 6. Calcium Imaging in mDA neurons [protocols.io]
Troubleshooting & Optimization
ML382 solubility issues and solutions
Welcome to the technical support center for ML382. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with this compound and to offer practical solutions for its effective use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1).[1] It does not activate the receptor on its own but enhances the receptor's response to its endogenous ligands.[1] MRGPRX1 is primarily expressed in sensory neurons and is involved in pain and itch signaling.[1][2][3]
Q2: What are the known solubility properties of this compound?
A2: this compound is a hydrophobic compound with poor aqueous solubility. It is known to be soluble in several organic solvents but is practically insoluble in aqueous buffers like PBS.[1]
Q3: Why is my this compound precipitating in my cell culture medium?
A3: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its low water solubility. This often occurs when a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into the aqueous medium, a phenomenon known as "solvent shock." The rapid change in solvent polarity causes the compound to crash out of solution.
Q4: Can I use heat to dissolve this compound?
A4: Gentle warming (e.g., to 37°C) can aid in the initial dissolution of this compound in an organic solvent. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. The stability of this compound at elevated temperatures in solution has not been extensively reported.
Troubleshooting Guides
Issue 1: this compound Precipitation Upon Dilution in Aqueous Buffer
Symptoms:
-
Visible precipitate or cloudiness immediately after diluting a concentrated stock solution into an aqueous buffer (e.g., PBS, cell culture media).
-
Inconsistent or lower-than-expected biological activity in assays.
Possible Causes:
-
Solvent Shock: Rapid dilution of a high-concentration organic stock solution into an aqueous medium.
-
Supersaturation: The final concentration of this compound exceeds its solubility limit in the aqueous medium.
Solutions:
-
Optimize Dilution Technique:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Gradual Addition: Add the aqueous buffer to the this compound stock solution dropwise while vortexing to allow for gradual solvent exchange.
-
Pre-warm Medium: Using pre-warmed (37°C) cell culture medium can sometimes help maintain solubility during dilution.
-
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, as higher concentrations can be toxic to cells and increase the likelihood of precipitation.
-
Use of Pluronic F-127: For in vitro assays, Pluronic F-127, a non-ionic surfactant, can be used to improve the solubility of hydrophobic compounds. Prepare a stock solution of Pluronic F-127 in your aqueous buffer and use this to dilute your this compound stock.
Issue 2: Inconsistent Results in Cell-Based Assays
Symptoms:
-
High variability between replicate wells.
-
Lack of a clear dose-response relationship.
-
Lower than expected potency (higher EC50).
Possible Causes:
-
Precipitation in the Assay Plate: this compound may be precipitating over time in the incubator due to temperature changes or interactions with media components.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in solution.
Solutions:
-
Visual Inspection: Before and after incubation, inspect your assay plates under a microscope for any signs of precipitation.
-
Use of Low-Binding Plates: Consider using low-protein-binding microplates to minimize adsorption.
-
Include a Surfactant: A low concentration of a non-ionic surfactant like Tween-20 (around 0.01%) in the assay buffer can sometimes help maintain solubility and reduce non-specific binding, but should be tested for cell toxicity first.
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility |
| DMF | 5 mg/mL |
| DMSO | 2 mg/mL |
| Ethanol | 3 mg/mL |
| PBS (pH 7.2) | Insoluble |
Data sourced from Cayman Chemical product information sheet.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Water bath sonicator (optional)
-
Microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound = 360.4 g/mol ).
-
Weigh the calculated amount of this compound into a microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Once fully dissolved, store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparing this compound Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with serum)
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution (Recommended): a. Prepare an intermediate dilution of your this compound stock solution in pure DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution. b. From this 1 mM intermediate stock, perform the final dilution into your pre-warmed cell culture medium. This two-step dilution process can help prevent precipitation.
-
Final Dilution: a. To minimize "solvent shock," do not add a small volume of the DMSO stock directly into a large volume of medium. b. Instead, add the required volume of the this compound intermediate stock to a sterile microcentrifuge tube. c. Gradually add the pre-warmed cell culture medium to the tube containing the this compound stock while gently vortexing or flicking the tube. d. Ensure the final concentration of DMSO in the cell culture medium is below 0.5%.
-
Example for a 10 µM final concentration: a. Add 1 µL of a 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium. b. It is recommended to first add the 1 µL of stock to a smaller volume of medium (e.g., 100 µL), mix well, and then add this to the remaining 899 µL of medium.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: MRGPRX1 signaling pathway.
References
Technical Support Center: ML382 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ML382 in in vitro experiments. The information is tailored for scientists and drug development professionals to anticipate and address potential issues related to off-target effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My non-neuronal cell line, which does not express MrgX1, is showing a response to this compound. Is this an off-target effect?
A1: It is possible. While this compound is a potent and selective positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MrgX1), it has been observed to interact with the serotonin receptor 5HT₂B at high concentrations.[1] If your cell line endogenously expresses 5HT₂B, you may be observing an off-target effect. We recommend performing a functional assay for 5HT₂B activation (e.g., calcium mobilization or IP1 accumulation) in your cell line in the presence of this compound alone to confirm this.
Troubleshooting Steps:
-
Confirm MrgX1 Expression: Verify the absence of MrgX1 expression in your cell line using RT-qPCR or Western blot.
-
Test for 5HT₂B Activity: Use a selective 5HT₂B antagonist to see if it blocks the observed effect of this compound.
-
Lower this compound Concentration: If possible, lower the concentration of this compound to a range where it is selective for MrgX1 and observe if the unexpected response is diminished.
Q2: I am not observing the expected potentiation of the MrgX1 agonist (e.g., BAM8-22) with this compound in my assay.
A2: This could be due to several factors related to your experimental setup or the specific properties of this compound.
Troubleshooting Steps:
-
Verify Agonist Concentration: Ensure you are using a sub-maximal concentration of the orthosteric agonist. As a PAM, this compound enhances the potency of the agonist, and this effect is most apparent at agonist concentrations around its EC₅₀.
-
Check Cell Health: Poor cell health can lead to a diminished response. Perform a cell viability assay (e.g., MTT or LDH) to ensure your cells are healthy.
-
Confirm MrgX1 Expression and Function: Ensure your cells express a functional MrgX1 receptor. You can verify this by observing a robust response to a saturating concentration of the orthosteric agonist alone.
-
Solubility of this compound: this compound is a hydrophobic molecule. Ensure it is fully dissolved in your assay buffer. You may need to use a low percentage of DMSO as a solvent. Always include a vehicle control with the same DMSO concentration.
Q3: I am observing cytotoxicity in my cell cultures after treatment with this compound. Is this expected?
A3: While extensive cytotoxicity data for this compound is not widely published, high concentrations of any small molecule can potentially induce cytotoxicity. The observed cytotoxicity could also be an off-target effect.
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Use assays like MTT or LDH to determine the concentration at which this compound becomes cytotoxic to your specific cell line.
-
Distinguish Cytotoxicity from Anti-proliferative Effects: An MTT assay measures metabolic activity and a decrease could indicate either cell death or reduced proliferation. An LDH assay, which measures membrane integrity, can help distinguish between these possibilities.
-
Consider the Vehicle: If you are using a solvent like DMSO, ensure that the final concentration in your culture medium is not causing the cytotoxicity. Run a vehicle-only control.
Q4: Is this compound an NRF2 inhibitor? I have seen literature on a similarly named compound.
A4: This is a common point of confusion. This compound is a selective positive allosteric modulator of MrgX1. You may be thinking of ML385 , which is a known inhibitor of the NRF2 pathway. It is crucial to ensure you are using the correct compound for your intended biological question.
Quantitative Data on this compound Selectivity
The following table summarizes the known selectivity profile of this compound from a broad panel screening.
| Target Family | Target | Assay Type | This compound Concentration | % Inhibition | Reference |
| GPCR | Serotonin Receptor 5HT₂B | Radioligand Binding | 10 µM | 63% | [1] |
| GPCR | 67 other GPCRs, Ion Channels, and Transporters | Radioligand Binding | 10 µM | < 50% | [1] |
| GPCR | MrgX2 | Functional Assay | Up to 10 µM | No significant effect | [1] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Screening
This protocol provides a general framework for a competitive radioligand binding assay to assess the interaction of this compound with a potential off-target GPCR.
Materials:
-
Cell membranes expressing the target receptor.
-
A suitable radioligand for the target receptor (e.g., [³H]-ligand).
-
Non-labeled competing ligand for the target receptor.
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a dilution series of this compound and the unlabeled competing ligand in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of the unlabeled competing ligand.
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubate the plate at room temperature for 60-120 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Calculate the percent inhibition of radioligand binding by this compound.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound.
Materials:
-
Cells of interest.
-
Complete culture medium.
-
This compound
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a dilution series of this compound in culture medium.
-
Remove the old medium and add the this compound dilutions to the cells. Include a vehicle-only control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathways and Workflows
Caption: Signaling pathway of the MrgX1 receptor activated by its agonist BAM8-22 and positively modulated by this compound.
References
Technical Support Center: Optimizing ML382 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of ML382 for cell culture experiments. This resource includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible results.
Introduction to this compound
This compound is a potent and selective positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1).[1] As a PAM, this compound enhances the activity of the endogenous ligand (agonist) at the MRGPRX1 receptor, rather than activating it directly.[1][2] It is crucial to note that while the topic mentions optimizing this compound concentration, there is a common misconception about its mechanism of action. Current scientific literature does not support a direct role for this compound in activating the NRF2 signaling pathway. Instead, its effects are mediated through the MRGPRX1 signaling cascade. One study has suggested an indirect link between the related receptor MRGPRX2 and the NRF2 pathway through the action of resveratrol, but this has not been demonstrated for this compound and MRGPRX1.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator of MRGPRX1.[1] It binds to a site on the receptor distinct from the orthosteric site where the endogenous agonist binds. This binding enhances the receptor's response to the agonist, increasing its potency and efficacy.[1][2]
Q2: Does this compound activate the NRF2 pathway?
A2: There is currently no direct evidence to suggest that this compound activates the NRF2 signaling pathway. Its known mechanism of action is through the potentiation of MRGPRX1 signaling.[1][2]
Q3: What is a typical starting concentration for this compound in cell culture?
A3: A typical starting concentration for this compound can range from 1 µM to 10 µM, based on published studies.[1][2] However, the optimal concentration is highly dependent on the cell type and the specific experimental endpoint. A dose-response experiment is essential to determine the optimal concentration for your system.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q5: What are potential off-target effects of this compound?
A5: While this compound is reported to be selective for MRGPRX1, all small molecules have the potential for off-target effects, especially at high concentrations. To mitigate this, it is crucial to use the lowest effective concentration determined through a dose-response curve and include appropriate controls in your experiments.
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound in cell culture experiments.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Solubility/Precipitation in Media | - High final concentration of this compound. - High final concentration of DMSO. - Interaction with media components. | - Ensure the final DMSO concentration is low (typically <0.5%). - Prepare fresh dilutions from a clear stock solution for each experiment. - Visually inspect the media for any precipitation after adding this compound. - Consider using a different solvent if solubility issues persist, ensuring solvent controls are included. |
| High Cell Death/Cytotoxicity | - this compound concentration is too high. - Solvent (e.g., DMSO) toxicity. - Off-target effects. - Contamination of cell culture. | - Perform a dose-response experiment to determine the optimal non-toxic concentration. - Always include a vehicle control (media with the same concentration of DMSO) to assess solvent toxicity. - Reduce the incubation time with this compound. - Regularly check for and address any potential cell culture contamination.[5] |
| Inconsistent or No Effect | - Sub-optimal concentration of this compound. - Absence or low levels of the endogenous agonist for MRGPRX1. - Low or no expression of MRGPRX1 in the cell line. - Degradation of this compound. - Inconsistent cell culture conditions. | - Re-evaluate the optimal concentration using a dose-response curve. - Ensure the presence of an MRGPRX1 agonist, as this compound is a PAM. - Verify the expression of MRGPRX1 in your cell line using techniques like qPCR or western blotting. - Prepare fresh this compound dilutions for each experiment from a properly stored stock solution. - Standardize cell culture parameters such as passage number and confluency. |
| High Background Signal in Assays | - Non-specific binding of this compound. - Issues with the assay reagents or protocol. - Unhealthy or stressed cells. | - Use the lowest effective concentration of this compound. - Optimize assay conditions, including blocking steps and wash protocols. - Ensure cells are healthy and in the exponential growth phase before starting the experiment. |
Experimental Protocols
Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol outlines the steps to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound for a specific cellular phenotype.
Materials:
-
Cells expressing MRGPRX1
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MRGPRX1 agonist
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach and grow for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Also, prepare a solution of the MRGPRX1 agonist at a fixed concentration (e.g., its EC20).
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound along with the fixed concentration of the MRGPRX1 agonist.
-
Include the following controls:
-
Vehicle control (medium with the same concentration of DMSO and agonist).
-
Agonist-only control.
-
Untreated cells (medium only).
-
-
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours), depending on the desired endpoint.
-
Cell Viability Assay: Add the chosen cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response versus the log of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC50 or IC50 value.[6]
-
Data Presentation:
| This compound Conc. (µM) | Agonist Conc. (nM) | Normalized Response (Mean ± SD) |
| 100 | 10 | |
| 33.3 | 10 | |
| 11.1 | 10 | |
| 3.7 | 10 | |
| 1.2 | 10 | |
| 0.4 | 10 | |
| 0.14 | 10 | |
| 0.05 | 10 | |
| 0.016 | 10 | |
| 0 (Vehicle) | 10 | |
| 0 (No Agonist) | 0 |
Target Engagement Assay using NanoBRET™
This protocol provides a method to confirm that this compound is engaging with its target, MRGPRX1, within living cells.[7]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding MRGPRX1-NanoLuc® fusion protein
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ tracer for MRGPRX1
-
This compound stock solution
-
White, 96-well assay plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Luminometer capable of measuring luminescence at two wavelengths
Procedure:
-
Transfection: Transfect the cells with the MRGPRX1-NanoLuc® fusion plasmid and seed them into the white assay plates. Incubate for 24 hours.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Prepare the NanoBRET™ tracer at the recommended concentration in Opti-MEM™.
-
Add the this compound dilutions to the wells, followed by the tracer.
-
Include a "no inhibitor" control.
-
-
Equilibration: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the compound and tracer to reach binding equilibrium.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.
-
BRET Measurement: Read the plate on a luminometer equipped with filters for donor (e.g., 460 nm) and acceptor (e.g., >600 nm) emission.
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the BRET ratios to the "no inhibitor" control.
-
Plot the normalized BRET ratio versus the log of the this compound concentration to determine the IC50 of target engagement.
-
Data Presentation:
| This compound Conc. (µM) | BRET Ratio (Mean ± SD) | Normalized BRET Ratio |
| 100 | ||
| 33.3 | ||
| 11.1 | ||
| 3.7 | ||
| 1.2 | ||
| 0.4 | ||
| 0.14 | ||
| 0.05 | ||
| 0.016 | ||
| 0 (No Inhibitor) |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resveratrol inhibits MRGPRX2-mediated mast cell activation via Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 7. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
Technical Support Center: Addressing ML382 Instability in Mouse Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of ML382, a potent NRF2 inhibitor, in mouse plasma.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during in vivo experiments with this compound.
Issue 1: High Variability or Poor Reproducibility in In Vivo Efficacy Studies
Possible Cause: Inconsistent plasma concentrations of this compound due to its inherent instability.
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for high variability in efficacy studies.
Step-by-Step Guidance:
-
Verify Formulation Integrity: Before administration, visually inspect the this compound formulation for any signs of precipitation or phase separation. Ensure the compound is fully dissolved or homogenously suspended. If issues are observed, refer to the "Formulation Optimization" section in the FAQs.
-
Assess Plasma Stability: Perform an in vitro plasma stability assay to determine the half-life of this compound in mouse plasma. This will provide a quantitative measure of its stability and help in designing an appropriate dosing schedule. A detailed protocol for this assay is provided in the "Experimental Protocols" section.
-
Optimize Dosing Regimen: Based on the plasma stability data, consider more frequent dosing or a continuous infusion method to maintain therapeutic concentrations of this compound. For compounds with a short half-life, a single daily dose may not be sufficient to sustain exposure.
-
Refine Formulation Strategy: If instability remains a significant issue, a more advanced formulation approach may be necessary. Options include encapsulation in liposomes or nanoparticles to protect the compound from enzymatic degradation in the plasma.
Issue 2: Sub-optimal Therapeutic Efficacy Despite Correct Dosing
Possible Cause: Rapid metabolism of this compound leading to sub-therapeutic plasma concentrations.
Troubleshooting Workflow:
Figure 2. Troubleshooting workflow for sub-optimal therapeutic efficacy.
Step-by-Step Guidance:
-
Quantify this compound Plasma Concentration: Collect plasma samples at various time points after administration and use a validated LC-MS/MS method to determine the concentration of this compound. A detailed protocol for LC-MS/MS quantification is provided in the "Experimental Protocols" section.
-
Investigate Metabolic Pathways: In vitro studies with mouse liver microsomes can help identify the primary metabolic pathways responsible for this compound degradation. This information is crucial for developing strategies to inhibit its metabolism.
-
Consider Co-administration with Enzyme Inhibitors: If a specific metabolic enzyme (e.g., a cytochrome P450 isozyme) is identified as the primary route of degradation, co-administration with a known inhibitor of that enzyme may increase the plasma half-life and exposure of this compound. This approach requires careful consideration of potential drug-drug interactions.
-
Structural Modification (Long-term Strategy): For long-term drug development, medicinal chemistry efforts can be directed towards modifying the this compound structure to block the sites of metabolic instability, thereby improving its intrinsic stability.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in plasma?
Q2: What are the primary mechanisms of this compound instability in plasma?
A2: The instability of small molecules like this compound in plasma is often due to enzymatic degradation by esterases, amidases, and proteases, as well as oxidative metabolism by enzymes such as cytochrome P450s present in the liver and other tissues.[1]
Q3: How can I improve the formulation of this compound to increase its stability?
A3: Several formulation strategies can be employed to enhance the stability of this compound:
-
Co-solvents: Using a mixture of solvents can improve the solubility and stability of the compound in the formulation.
-
Encapsulation: Incorporating this compound into lipid-based nanoparticles or liposomes can protect it from enzymatic degradation in the plasma.
-
pH Optimization: Adjusting the pH of the formulation can improve the chemical stability of the compound.
Q4: What is the mechanism of action of this compound as an NRF2 inhibitor?
A4: this compound inhibits the NRF2 signaling pathway. Under normal conditions, NRF2 is kept at low levels by KEAP1-mediated ubiquitination and proteasomal degradation. Upon exposure to oxidative stress, NRF2 dissociates from KEAP1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. This compound is thought to interfere with the NRF2 transcriptional complex, preventing the expression of these target genes.
Data Presentation
The following table summarizes the expected pharmacokinetic parameters for an unstable NRF2 inhibitor in mice, based on published data for a similar compound, ML385.[2]
| Parameter | Value | Description |
| Half-life (t½) | ~2.82 hours | Time required for the plasma concentration to decrease by half. |
| Route of Administration | Intraperitoneal (IP) | The method of drug delivery into the peritoneum. |
| Vehicle | 10% DMSO, 90% Corn Oil | The solvent system used to dissolve and administer the compound. |
Experimental Protocols
Protocol 1: In Vitro Mouse Plasma Stability Assay
Objective: To determine the in vitro half-life of this compound in mouse plasma.
Materials:
-
This compound
-
Pooled mouse plasma (with anticoagulant, e.g., heparin)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution with PBS to the desired starting concentration.
-
Add the this compound solution to pre-warmed mouse plasma in a 96-well plate to initiate the reaction (final DMSO concentration should be <1%).
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound concentration.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute sample and determine the half-life.
Protocol 2: Quantification of this compound in Mouse Plasma by LC-MS/MS
Objective: To accurately measure the concentration of this compound in mouse plasma samples.
Materials:
-
Mouse plasma samples containing this compound
-
Acetonitrile
-
Formic acid
-
Internal standard
-
LC-MS/MS system with a C18 column
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound in blank plasma.
-
Quantify the concentration of this compound in the experimental samples by interpolating from the standard curve.
-
Mandatory Visualization
NRF2 Signaling Pathway and Inhibition by this compound
Figure 3. NRF2 signaling pathway and the inhibitory action of this compound.
References
- 1. Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, this compound: a potent and selective positive allosteric modulator of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations of ML382 in Non-Oral Dosing
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the challenges associated with the non-oral administration of ML382. The information is presented in a question-and-answer format, with troubleshooting guides to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is non-oral dosing necessary for in vivo studies with this compound?
A1: this compound exhibits instability in liver microsomes, which leads to high clearance and poor bioavailability when administered orally.[1] Therefore, for in vivo experiments, non-oral routes such as intraperitoneal (IP), subcutaneous (SC), or intrathecal (i.th.) injections are recommended to ensure adequate systemic exposure.[1]
Q2: What are the recommended non-oral routes of administration for this compound?
A2: The primary literature suggests intraperitoneal (IP), subcutaneous (SC), and intrathecal (i.th.) routes for in vivo studies with this compound.[1] The choice of route will depend on the specific experimental goals, such as systemic versus central nervous system (CNS) delivery.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1).[2][3] It enhances the potency of the endogenous ligand, BAM8-22, in activating the receptor.[1][4] this compound itself does not activate MRGPRX1 in the absence of an agonist.[1]
Formulation and Solubility
Q4: What are suitable vehicles for formulating this compound for non-oral injections?
A4: Due to its poor water solubility, this compound requires a non-aqueous or co-solvent-based vehicle for administration. Based on its known solubility profile and general formulation principles for poorly water-soluble compounds, the following vehicles can be considered:
-
Dimethyl sulfoxide (DMSO): this compound is soluble in DMSO at a concentration of 2 mg/mL.[5] For in vivo use, it is crucial to dilute the DMSO with a biocompatible vehicle like saline or phosphate-buffered saline (PBS) to minimize toxicity. A final DMSO concentration of 10% or less in the injection volume is generally recommended.
-
Ethanol: this compound has a solubility of 3 mg/mL in ethanol.[5] Similar to DMSO, ethanol should be diluted with aqueous solutions for injection.
-
Polyethylene glycol (PEG) and Propylene Glycol: These are common co-solvents used to dissolve drugs with intermediate solubility and are generally well-tolerated at lower concentrations.[2]
-
Oil-based vehicles: For highly lipophilic drugs, oil-based vehicles like corn oil, olive oil, or sesame oil can be used, particularly for subcutaneous administration.[2]
-
Cyclodextrins: These can be used to enhance the aqueous solubility of hydrophobic drugs.
It is essential to perform small-scale formulation tests to ensure the stability and solubility of this compound in the chosen vehicle system before animal administration.
Q5: How can I prepare a stock solution of this compound?
A5: A stock solution of this compound can be prepared by dissolving it in an organic solvent such as DMSO or ethanol.[5] For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[2] The stability of compounds in DMSO is generally good, but repeated freeze-thaw cycles should be avoided.[6][7]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 360.4 g/mol | [5] |
| Solubility in DMSO | 2 mg/mL | [5] |
| Solubility in Ethanol | 3 mg/mL | [5] |
| Solubility in DMF | 5 mg/mL | [5] |
| Solubility in PBS (pH 7.2) | Insoluble | [5] |
Experimental Protocols & Methodologies
Q6: Can you provide a general protocol for intraperitoneal (IP) injection of this compound in mice?
A6: The following is a general protocol for IP injection in mice, which should be adapted based on your specific experimental needs and institutional guidelines.
-
Formulation Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of injection, dilute the stock solution with sterile saline or PBS to the final desired concentration. The final DMSO concentration should ideally be below 10%.
-
Ensure the final formulation is a clear solution with no precipitation. Gently warm the solution if necessary to aid dissolution.
-
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen.
-
-
Injection Procedure:
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Insert a 25-27 gauge needle at a 10-20 degree angle.
-
Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into an organ or blood vessel.
-
Inject the solution slowly. The recommended maximum injection volume for a mouse is 10 mL/kg.[8]
-
-
Post-injection Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions.
-
Q7: What are the key considerations for subcutaneous (SC) administration of this compound?
A7: For subcutaneous injections, consider the following:
-
Formulation: Oil-based vehicles or aqueous suspensions can be used for SC administration of poorly soluble compounds.[1][2] The formulation should be non-irritating to the subcutaneous tissue.
-
Injection Volume: The volume of the injection should be kept low to avoid discomfort and leakage from the injection site.
-
Injection Site: Common sites for SC injections in rodents include the loose skin over the back and neck.
-
Absorption: Absorption from the subcutaneous space is generally slower than from the intraperitoneal cavity.
Q8: What are the specific challenges of intrathecal (i.th.) administration of this compound?
A8: Intrathecal administration delivers the compound directly to the cerebrospinal fluid (CSF) and requires specialized surgical skills.
-
Sterility: The formulation must be sterile to prevent infection.
-
Volume: The injection volume is very small and must be precisely controlled.
-
Preservatives: Formulations for intrathecal injection must be preservative-free, as preservatives like benzyl alcohol can be neurotoxic.[9]
-
pH and Osmolality: The pH and osmolality of the formulation should be close to physiological levels to avoid irritation.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution with aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Poor aqueous solubility of this compound. | - Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the final formulation, while staying within toxicologically acceptable limits. - Consider using a different co-solvent system (e.g., PEG, propylene glycol). - Explore the use of solubilizing agents such as cyclodextrins. |
| Temperature change during mixing. | - Gently warm the aqueous diluent before adding the this compound stock solution. - Prepare the formulation immediately before use. |
| Incorrect pH. | - Ensure the pH of the aqueous buffer is compatible with this compound solubility. |
Issue 2: Animal shows signs of pain or irritation at the injection site.
| Potential Cause | Troubleshooting Step |
| High concentration of organic solvent (e.g., DMSO, ethanol). | - Reduce the final concentration of the organic solvent in the injection volume. - Use a less irritating co-solvent if possible. |
| Non-physiological pH or osmolality of the formulation. | - Adjust the pH of the formulation to be closer to physiological pH (around 7.4). - Ensure the formulation is isotonic. |
| Precipitation of the compound at the injection site. | - Re-evaluate the formulation for stability and solubility. Consider using a different vehicle or a suspension formulation for subcutaneous administration.[1] |
Issue 3: Inconsistent or low in vivo efficacy.
| Potential Cause | Troubleshooting Step | | Poor bioavailability from the chosen route. | - For IP injections, ensure proper injection technique to avoid injection into the gut or other organs. - For SC injections, consider that absorption may be slow and variable. A different formulation or route might be necessary. | | Degradation of this compound in the formulation. | - Prepare the formulation fresh before each experiment. - Assess the stability of this compound in the chosen vehicle over the duration of the experiment. | | Suboptimal dosing regimen. | - Perform a dose-response study to determine the optimal dose for the desired effect. |
Visualizations
Signaling Pathway of this compound
Caption: this compound acts as a positive allosteric modulator of the MRGPRX1 receptor.
Experimental Workflow for Non-Oral Dosing
Caption: A generalized workflow for in vivo experiments using non-oral this compound.
Troubleshooting Logic for Formulation Issues
Caption: A decision tree for troubleshooting this compound formulation precipitation.
References
- 1. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. liposomes.ca [liposomes.ca]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Understanding the Monoclonal Antibody Disposition after Subcutaneous Administration using a Minimal Physiologically based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction of In Vivo Pharmacokinetic Parameters and Time-Exposure Curves in Rats Using Machine Learning from the Chemical Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The association between medication non‐adherence and adverse health outcomes in ageing populations: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salinity reading keeps rising [forum.neptunesystems.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Intrathecal Methotrexate Containing the Preservative Benzyl Alcohol Erroneously Administered in Pediatric Leukemia Patients: Clinical Course and Preventive Process - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting ML382 variability in experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ML382. Our aim is to help you address variability in your experimental results and ensure the reliability and reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1).[1][2][3][4] It does not activate the receptor on its own but enhances the potency of the endogenous ligand, BAM8-22, in activating MRGPRX1.[1]
Q2: Is this compound an inhibitor of the NRF2 pathway?
Currently, there is no published evidence to suggest that this compound directly inhibits or modulates the NRF2 signaling pathway. Its well-characterized activity is as a PAM of MRGPRX1. If you are observing effects that you hypothesize are related to the NRF2 pathway, it is crucial to conduct rigorous control experiments to rule out off-target effects or indirect cellular responses.
Q3: What are the known off-target effects of this compound?
This compound is known to be highly selective for MRGPRX1. However, one study reported that at a concentration of 10 µM, this compound showed some inhibitory activity (63%) at the serotonin receptor 5HT2B. Researchers should be aware of this potential off-target effect, especially when working with high concentrations of the compound or in systems where 5HT2B is endogenously expressed and functionally relevant.[5][6][7][8][9]
Q4: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO (2 mg/mL), DMF (5 mg/mL), and Ethanol (3 mg/mL).[1] It is insoluble in PBS (pH 7.2).[1] For long-term storage, it is recommended to store the solid compound at 2-8°C.[2][3][4] Stock solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide for Experimental Variability
Issue 1: High Variability in Potency (EC50) of this compound Between Experiments
High variability in the measured potency of this compound can arise from several factors. This guide will help you systematically troubleshoot and identify the potential source of this inconsistency.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Solubility and Stability | - Ensure complete solubilization: Visually inspect your stock solution for any precipitate. Briefly vortex or sonicate if necessary. - Prepare fresh dilutions: Avoid using old dilutions of this compound for your experiments. Prepare fresh working solutions from a frozen stock for each experiment. - Minimize freeze-thaw cycles: Aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. |
| Cell Health and Passage Number | - Monitor cell morphology: Regularly check your cells under a microscope to ensure they are healthy and not overgrown. - Use a consistent passage number: Use cells within a narrow passage number range for all your experiments, as receptor expression levels and signaling efficiency can change with prolonged culturing. |
| Assay Conditions | - Consistent agonist concentration: As a PAM, the apparent potency of this compound is dependent on the concentration of the orthosteric agonist (BAM8-22) used. Ensure you are using a consistent and appropriate concentration of BAM8-22 in all assays. - Incubation times: Standardize the incubation times for both this compound and the agonist. - Serum concentration: Components in serum can sometimes interfere with compound activity. If feasible, consider reducing the serum concentration during the assay. |
| Reagent Quality | - Lot-to-lot variability of reagents: Use the same lot of critical reagents, such as cell culture media, serum, and the orthosteric agonist, for a set of experiments. If you need to switch to a new lot, perform a bridging experiment to ensure consistency. - Purity of this compound: Verify the purity of your this compound compound. If you suspect degradation or impurity, consider obtaining a fresh batch from a reputable supplier. |
| Operator Variability | - Standardized pipetting techniques: Ensure consistent and accurate pipetting, especially for serial dilutions and additions to assay plates. - Consistent timing: Adhere to a strict timeline for all steps of the experiment across different runs and operators. |
Experimental Protocols
In Vitro MRGPRX1 Activation Assay (Calcium Flux)
This protocol describes a cell-based assay to measure the potentiation of BAM8-22-induced calcium flux by this compound in HEK293 cells stably expressing MRGPRX1.
Materials:
-
HEK293 cells stably expressing human MRGPRX1
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
BAM8-22 (orthosteric agonist)
-
This compound
-
384-well black, clear-bottom assay plates
-
Fluorescence plate reader with automated injection capabilities
Methodology:
-
Cell Plating: Seed the MRGPRX1-expressing HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading: Prepare a loading solution of your chosen calcium-sensitive dye in assay buffer, including Pluronic F-127 to aid in dye solubilization. Aspirate the cell culture medium from the plates and add the dye loading solution. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of BAM8-22 at a concentration that will yield an EC20 response in your assay system.
-
Assay Execution: a. Wash the cells with assay buffer to remove excess dye. b. Place the plate in the fluorescence plate reader. c. Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes). d. Measure the baseline fluorescence. e. Inject the EC20 concentration of BAM8-22 and immediately begin recording the fluorescence signal over time.
-
Data Analysis: Calculate the change in fluorescence (ΔF) for each well. Plot the ΔF against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 of this compound.
Visualizations
Signaling Pathway of this compound at MRGPRX1
Caption: Signaling pathway of this compound as a positive allosteric modulator of MRGPRX1.
Experimental Workflow for Troubleshooting this compound Variability
Caption: A logical workflow for troubleshooting experimental variability with this compound.
Logical Relationships in Allosteric Modulation
Caption: Logical relationships between ligands and cellular response in positive allosteric modulation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound ≥98% (HPLC) | 1646499-97-9 [sigmaaldrich.com]
- 3. This compound ≥98% (HPLC) | 1646499-97-9 [sigmaaldrich.com]
- 4. This compound, 1646499-97-9, 98 (HPLC) Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-HT2B receptors are required for serotonin-selective antidepressant actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT2B receptor-mediated serotonin morphogenetic functions in mouse cranial neural crest and myocardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin-2B receptor antagonism increases the activity of dopamine and glutamate neurons in the presence of selective serotonin reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-HT2B receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Investigating ML382-Induced Desensitization of MRGPRX1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the potential for ML382-induced desensitization of the Mas-related G protein-coupled receptor X1 (MRGPRX1). As direct experimental evidence on this specific topic is limited, this guide combines established principles of GPCR pharmacology with known characteristics of this compound and MRGPRX1 to help you design, troubleshoot, and interpret your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it interact with MRGPRX1?
This compound is a potent and selective positive allosteric modulator (PAM) of MRGPRX1.[1][2] It does not activate the receptor on its own but enhances the potency of orthosteric agonists, such as the endogenous peptide BAM8-22.[1] This means that in the presence of this compound, a lower concentration of BAM8-22 is required to elicit a response.
Q2: What is GPCR desensitization?
GPCR desensitization is a process that attenuates the receptor's response to a prolonged or repeated stimulus. Key mechanisms include:
-
Phosphorylation: G protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor.
-
β-arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.
-
Uncoupling: β-arrestin binding uncouples the receptor from its G protein, halting the downstream signal.
-
Internalization: The receptor-β-arrestin complex is often targeted for internalization into endosomes. This can lead to either receptor degradation or recycling back to the cell surface.
Q3: Is there any direct evidence that this compound causes MRGPRX1 desensitization?
Currently, there are no published studies that directly demonstrate this compound-induced desensitization of MRGPRX1. As a PAM, this compound is not expected to activate the receptor and therefore is unlikely to independently trigger desensitization. However, by potentiating the effect of an agonist, it may indirectly influence the rate and extent of agonist-induced desensitization.
Q4: What is the primary signaling pathway of MRGPRX1?
MRGPRX1 primarily couples to Gαq and Gαi proteins.[3] Activation of Gαq leads to the stimulation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[4] Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Troubleshooting Guides
Problem 1: Observing a decrease in MRGPRX1 signaling over time in the presence of BAM8-22 and this compound.
This could be indicative of agonist-induced desensitization that is potentially enhanced by this compound.
Possible Causes and Troubleshooting Steps:
-
Agonist-induced desensitization: This is the most likely cause. The continuous presence of BAM8-22 will activate the receptor and initiate the desensitization cascade.
-
Troubleshooting: Perform a time-course experiment measuring intracellular calcium or another downstream signaling event. You would expect to see an initial peak in signaling followed by a decline as desensitization occurs.
-
-
This compound-enhanced desensitization: By increasing the potency of BAM8-22, this compound may lead to a more rapid or pronounced desensitization at a given agonist concentration.
-
Troubleshooting: Compare the rate and extent of desensitization in the presence of a fixed concentration of BAM8-22 with and without this compound. An increased rate of signal decay in the presence of this compound would suggest an enhancement of desensitization.
-
-
Cell health issues: Prolonged exposure to drugs can affect cell viability.
-
Troubleshooting: Perform a cell viability assay (e.g., trypan blue exclusion or MTT assay) at the end of your experiment to ensure the observed decrease in signaling is not due to cell death.
-
Problem 2: No evidence of β-arrestin recruitment to MRGPRX1 in your assay.
Possible Causes and Troubleshooting Steps:
-
Assay sensitivity: The level of β-arrestin recruitment may be below the detection limit of your assay.
-
Kinetics of interaction: The interaction between MRGPRX1 and β-arrestin may be transient.
-
Troubleshooting: Optimize the timing of your assay. Perform a time-course experiment to identify the peak of β-arrestin recruitment after agonist stimulation.
-
-
Agonist bias: Some agonists may preferentially signal through G proteins with minimal β-arrestin recruitment.
-
Troubleshooting: Test a range of BAM8-22 concentrations. It is also worth noting that the specific cellular context can influence signaling bias.
-
Problem 3: Inconsistent results in receptor internalization experiments.
Possible Causes and Troubleshooting Steps:
-
Suboptimal antibody or fluorescent protein: The antibody used for immunofluorescence may have low affinity or be non-specific. A fluorescent protein tag could interfere with receptor trafficking.
-
Troubleshooting: Validate your antibody with appropriate controls (e.g., cells not expressing the receptor). If using a fluorescently tagged receptor, ensure its localization and function are consistent with the untagged receptor.
-
-
Timing of observation: Receptor internalization is a dynamic process.
-
Troubleshooting: Perform a time-course experiment (e.g., 0, 15, 30, 60 minutes) after agonist stimulation to capture the internalization process.
-
-
Fixation and permeabilization artifacts: The methods used to prepare cells for imaging can alter cell morphology and protein localization.
-
Troubleshooting: Optimize your fixation and permeabilization protocols. Test different fixatives (e.g., paraformaldehyde vs. methanol) and detergents (e.g., Triton X-100 vs. saponin).
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and BAM8-22 from the literature.
Table 1: Potency of this compound as a Positive Allosteric Modulator of MRGPRX1
| Parameter | Value | Cell System | Reference |
| EC50 | 190 nM | HEK293 cells (in the presence of 10 nM BAM8-22) | [1][2] |
Table 2: Effect of this compound on the Potency of BAM8-22 for Inhibition of ICa
| This compound Concentration | BAM8-22 IC50 (µM) | Cell System | Reference |
| 0 µM | 0.66 ± 0.05 | DRG neurons from MrgprX1 mice | [1] |
| 0.1 µM | 0.43 ± 0.02 | DRG neurons from MrgprX1 mice | [1] |
| 1 µM | 0.25 ± 0.02 | DRG neurons from MrgprX1 mice | [1] |
| 10 µM | 0.06 ± 0.01 | DRG neurons from MrgprX1 mice | [1] |
| 30 µM | 0.08 ± 0.01 | DRG neurons from MrgprX1 mice | [1] |
Key Experimental Protocols
β-Arrestin Recruitment Assay (Adapted from DiscoverX PathHunter Protocol)
This protocol is a general guideline for using the PathHunter β-arrestin assay to investigate MRGPRX1.
Materials:
-
PathHunter MRGPRX1 β-arrestin cell line (DiscoverX)
-
AssayComplete™ Cell Plating Reagent (DiscoverX)
-
BAM8-22
-
This compound
-
PathHunter Detection Reagents (DiscoverX)
-
White, solid-bottom 96-well or 384-well microplates
Procedure:
-
Cell Plating:
-
Harvest and resuspend PathHunter cells in AssayComplete™ Cell Plating Reagent at the recommended density.
-
Dispense the cell suspension into the wells of the microplate.
-
Incubate overnight at 37°C in a humidified CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of BAM8-22 and this compound in the appropriate assay buffer.
-
For testing the effect of this compound, pre-incubate the cells with this compound for a specified time (e.g., 30 minutes) before adding BAM8-22.
-
-
Incubation:
-
Incubate the plate at 37°C for 60-90 minutes. The optimal incubation time should be determined empirically.
-
-
Detection:
-
Prepare the PathHunter Detection Reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the chemiluminescent signal using a plate reader.
-
Receptor Internalization Assay by Confocal Microscopy
This protocol provides a general framework for visualizing MRGPRX1 internalization.
Materials:
-
HEK293 cells stably expressing fluorescently tagged MRGPRX1 (e.g., MRGPRX1-GFP)
-
Glass-bottom dishes or coverslips
-
BAM8-22
-
This compound
-
Paraformaldehyde (PFA)
-
Phosphate-buffered saline (PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding:
-
Seed the MRGPRX1-expressing HEK293 cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with vehicle, BAM8-22, this compound, or a combination of BAM8-22 and this compound for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
-
Fixation:
-
Wash the cells with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Image the cells using a confocal microscope. Acquire Z-stacks to visualize the distribution of the receptor throughout the cell. Internalization will be observed as a shift from plasma membrane localization to intracellular puncta.
-
Visualizations
Caption: MRGPRX1 Signaling Pathways.
Caption: General GPCR Desensitization Workflow.
Caption: Troubleshooting Logic for Decreased Signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ML 382 | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]
- 3. MrgprX1 Mediates Neuronal Excitability and Itch Through Tetrodotoxin-Resistant Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAM8-22 and its receptor MRGPRX1 may attribute to cholestatic pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cosmobio.co.jp [cosmobio.co.jp]
- 7. cosmobio.co.jp [cosmobio.co.jp]
Technical Support Center: Managing ML382 Stability for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of ML382 for reliable and reproducible long-term studies. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
I. FAQs: Quick Answers to Common Questions
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare a concentrated stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). For optimal stability, aliquot the stock solution into small, tightly sealed vials to minimize exposure to moisture and air, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially lead to degradation.[1]
Q3: What is the maximum recommended concentration of DMSO in my cell culture medium?
A3: The final concentration of DMSO in your cell culture medium should generally be kept below 0.5% to avoid solvent-induced artifacts and cytotoxicity. However, the tolerance can be cell-line specific, so it is crucial to include a vehicle control (medium with the same DMSO concentration as the treated samples) in your experiments.[2]
Q4: I observe precipitation after diluting my this compound DMSO stock into aqueous cell culture medium. What should I do?
A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic small molecules. To address this, you can try the following:
-
Lower the final concentration: The concentration of this compound may be exceeding its aqueous solubility.
-
Pre-warm the medium: Adding the DMSO stock to pre-warmed cell culture medium can sometimes improve solubility.
-
Increase mixing: Gently vortex or pipette the solution up and down immediately after adding the DMSO stock to ensure rapid and uniform dispersion.
-
Use a solubilizing agent: In some cases, a small amount of a biocompatible surfactant or cyclodextrin can be used to enhance solubility, but this should be carefully validated for its effects on your experimental system.
Q5: How can I determine if my this compound is degrading in my long-term experiment?
A5: You can assess the stability of this compound in your experimental conditions by performing a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves collecting samples from your cell culture medium (without cells) at different time points and quantifying the amount of intact this compound remaining. A decrease in the peak area corresponding to this compound over time would indicate degradation.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during long-term studies with this compound.
Issue 1: High Variability in Experimental Results
| Possible Cause | Suggested Solution |
| Inconsistent this compound concentration due to degradation of stock solution. | Prepare fresh stock solutions of this compound from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles.[1] Periodically check the purity of the stock solution using HPLC. |
| Degradation of this compound in cell culture medium over the course of the experiment. | Perform a stability study of this compound in your specific cell culture medium at 37°C to determine its half-life.[3][4] Based on the stability data, consider replenishing the medium with freshly diluted this compound at appropriate intervals. |
| Inconsistent cell seeding density or cell health. | Ensure uniform cell seeding across all wells. Regularly monitor cell morphology and viability to ensure the observed effects are not due to general cytotoxicity. |
| Pipetting errors, especially with small volumes of concentrated stock solutions. | Use calibrated pipettes and appropriate pipetting techniques. For highly concentrated stocks, consider performing serial dilutions to work with larger, more manageable volumes. |
Issue 2: Loss of this compound Activity Over Time
| Possible Cause | Suggested Solution |
| Chemical degradation of this compound in the aqueous environment of the cell culture medium. | As mentioned above, determine the stability of this compound in your specific medium. If degradation is significant, adjust your experimental protocol to include more frequent media changes with fresh compound. |
| Adsorption of this compound to plasticware (e.g., plates, flasks, pipette tips). | Use low-protein-binding plasticware. Include a control group without cells to assess the extent of non-specific binding to the culture vessels. |
| Cellular metabolism of this compound. | Analyze cell lysates and culture supernatant over time by LC-MS to identify potential metabolites. If metabolism is rapid, a higher initial concentration or more frequent dosing may be necessary. |
III. Data Presentation: Stability of Small Molecules in Solution
Table 1: Stability of a Small Molecule Inhibitor in DMSO at Various Temperatures
| Time | % Remaining at -20°C | % Remaining at 4°C | % Remaining at Room Temperature |
| 0 hours | 100% | 100% | 100% |
| 24 hours | User Data | User Data | User Data |
| 1 week | User Data | User Data | User Data |
| 1 month | User Data | User Data | User Data |
| 3 months | User Data | User Data | User Data |
| Data should be generated by analyzing the concentration of the compound at each time point by HPLC or LC-MS and comparing it to the initial concentration at time 0. |
Table 2: Stability of a Small Molecule Inhibitor in Cell Culture Medium at 37°C
| Time | % Remaining in Medium without Serum | % Remaining in Medium with 10% FBS |
| 0 hours | 100% | 100% |
| 2 hours | User Data | User Data |
| 8 hours | User Data | User Data |
| 24 hours | User Data | User Data |
| 48 hours | User Data | User Data |
| This table illustrates how to present stability data in a typical cell culture medium. The presence of serum can sometimes affect compound stability.[3] |
IV. Experimental Protocols
Protocol 1: Assessing the Stability of this compound in DMSO
Objective: To determine the stability of this compound in DMSO at different storage temperatures over time.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Amber, tightly sealed vials
-
HPLC or LC-MS system
Methodology:
-
Preparation of Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquoting: Prepare multiple small aliquots of the stock solution in amber, tightly sealed vials to minimize exposure to light and moisture.
-
Storage: Store the aliquots at the desired temperatures (e.g., -20°C, 4°C, and room temperature).
-
Time Points: At designated time points (e.g., 0, 24 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition for analysis.
-
Sample Analysis: Analyze the concentration and purity of this compound in each sample using a validated HPLC or LC-MS method.
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area of the time 0 sample to calculate the percentage of this compound remaining.
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
Objective: To evaluate the stability of this compound in a specific cell culture medium at 37°C.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes or a 24-well plate
-
37°C incubator with 5% CO₂
-
HPLC or LC-MS system
Methodology:
-
Preparation of Working Solution: Prepare the working solution of this compound by diluting the 10 mM DMSO stock into pre-warmed cell culture medium to the final desired experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Incubation: Add the this compound-containing medium to sterile tubes or wells of a plate and incubate at 37°C in a humidified incubator with 5% CO₂. Prepare separate samples for each time point.
-
Time Points: At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect an aliquot from the corresponding tube or well.
-
Sample Quenching: Immediately stop any potential degradation by adding an equal volume of ice-cold acetonitrile to the collected sample. This will precipitate proteins and halt enzymatic activity.
-
Sample Processing: Centrifuge the quenched samples to pellet any precipitates. Collect the supernatant for analysis.
-
Sample Analysis: Analyze the concentration of intact this compound in the supernatant using a validated HPLC or LC-MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
V. Mandatory Visualizations
Nrf2 Signaling Pathway
Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of a battery of cytoprotective genes, including those involved in antioxidant defense and detoxification. This compound is an inhibitor of the Nrf2 pathway.
Caption: The Nrf2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
The following workflow outlines the key steps in assessing the stability of this compound in a solution.
References
- 1. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
identifying and mitigating artifacts in ML382 assays
This technical support center provides troubleshooting guidance for researchers utilizing ML382 in various assays. The information is presented in a question-and-answer format to address common issues and potential artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1).[1][2] It enhances the potency of the endogenous agonist, such as the peptide BAM8-22, at this receptor.[1][2] It is important to note that this compound does not directly activate the receptor on its own.[3]
Q2: In which assays is this compound typically used?
This compound is most commonly studied in cell-based functional assays that can measure the potentiation of MRGPRX1 activity. The primary assay used to characterize this compound and similar PAMs is the intracellular calcium flux assay, often performed using a FLIPR (Fluorometric Imaging Plate Reader) system.[4][5] Luciferase reporter gene assays downstream of MRGPRX1 signaling can also be employed.
Q3: What is the solubility of this compound?
Proper dissolution of this compound is critical for accurate and reproducible results. Below is a summary of its solubility in common laboratory solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 36.04 | 100 | - |
| Ethanol | 7.21 | 20 | Gentle warming may be required.[6] |
| PBS (pH 7.2) | Insoluble | Insoluble | This compound is poorly soluble in aqueous buffers.[7] |
Q4: What are Pan-Assay Interference Compounds (PAINS) and is this compound considered one?
Pan-Assay Interference Compounds (PAINS) are molecules that show activity in numerous high-throughput screening assays through non-specific mechanisms, leading to false-positive results. While this compound possesses chemical substructures (such as an arylsulfonamide and a benzamide) that can be found in some PAINS, there is no direct evidence in the published literature to classify this compound as a PAIN. It has been shown to be selective for MRGPRX1 over a wide range of other receptors and channels.[1] However, it is always good practice to perform counter-screens and secondary assays to confirm on-target activity.
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Calcium Flux Assays
High variability between wells or experiments is a common issue in cell-based assays.
Possible Causes and Solutions:
-
Uneven Cell Plating: Inconsistent cell numbers per well will lead to variable responses.
-
Solution: Ensure a homogenous single-cell suspension before plating. After plating, allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling.
-
-
Inconsistent Dye Loading: Variable loading of calcium-sensitive dyes will result in different baseline fluorescence and signal amplitudes.
-
Compound Precipitation: Due to its low aqueous solubility, this compound may precipitate in assay buffers, especially at higher concentrations.
-
Solution: Prepare this compound stock solutions in 100% DMSO. When diluting into aqueous assay buffer, ensure the final DMSO concentration is consistent across all wells and typically does not exceed 0.5-1%. Visually inspect compound plates for any signs of precipitation.
-
-
Pipetting Errors: Small volume variations can lead to significant concentration differences.
-
Solution: Use calibrated pipettes and consider using automated liquid handlers for high-throughput experiments. Prepare master mixes of reagents where possible.
-
Issue 2: Apparent Agonist Activity of this compound in the Absence of an Orthosteric Agonist
This compound is a PAM and should not activate MRGPRX1 on its own. If you observe an increase in signal with this compound alone, it may be an artifact.
Possible Causes and Solutions:
-
Autofluorescence: this compound, like many small molecules, may possess intrinsic fluorescence at the excitation and emission wavelengths of your calcium dye (e.g., Fluo-4, Calcium 6).
-
Solution: Run a control experiment with this compound on cells that have not been loaded with the calcium dye to measure its intrinsic fluorescence. If significant, consider using a different calcium dye with a shifted spectrum.
-
-
Cellular Autofluorescence: The compound may induce autofluorescence in the cells themselves.
-
Solution: Include a control where this compound is added to untransfected cells (not expressing MRGPRX1) to see if the effect is target-independent.
-
-
Non-specific Effects on Cell Health: At high concentrations, compounds can induce cellular stress, leading to a release of intracellular calcium.
-
Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to your functional assay to determine the cytotoxic concentration of this compound. Ensure your assay concentrations are well below this threshold.
-
Issue 3: Unexpected Inhibition or a Blunted Response in Luciferase Reporter Assays
If using a luciferase reporter assay to measure downstream signaling, you might encounter a decrease in signal that is not due to the intended biological mechanism.
Possible Causes and Solutions:
-
Direct Luciferase Inhibition: Compounds containing arylsulfonamide motifs have been reported to inhibit luciferase enzymes.[10]
-
Solution: Perform a counter-screen using a purified luciferase enzyme and its substrate in a cell-free system. Add this compound to this reaction to see if it directly inhibits light production.
-
-
Interference with ATP Availability: Firefly luciferase is an ATP-dependent enzyme. If this compound affects cellular ATP levels, it will impact the luciferase signal.
-
Solution: Use a commercial ATP quantification assay to measure cellular ATP levels after treatment with ML328.
-
-
Promoter Cytotoxicity: High concentrations of the compound could be toxic, leading to reduced transcription and translation of the reporter gene.
-
Solution: As with the calcium flux assay, run a parallel cell viability assay to rule out cytotoxicity.
-
Quantitative Data on Common Assay Artifacts
The following table summarizes the prevalence of common artifacts observed in large-scale high-throughput screening campaigns. While not specific to this compound, this data highlights the importance of considering these potential issues.
| Artifact Type | Prevalence in HTS Library | Notes |
| Compound Aggregation | 1.7% - 1.9% | Often sensitive to the presence of non-ionic detergents like Triton X-100.[11][12] |
| Autofluorescence | ~1.8% of hits | Highly dependent on the excitation/emission wavelengths used in the assay.[11] |
| Luciferase Inhibition | ~5-12% | A significant portion of compounds can inhibit firefly luciferase at typical screening concentrations.[10][13] |
| Reactive Compounds | ~1.5% of hits | These compounds can covalently modify proteins, leading to non-specific effects.[11] |
Experimental Protocols
Detailed Protocol: FLIPR-based Calcium Flux Assay for this compound
This protocol is designed for a 384-well plate format using HEK293 cells stably expressing MRGPRX1.
Materials:
-
HEK293 cells stably expressing human MRGPRX1
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Poly-D-lysine coated 384-well black-walled, clear-bottom plates
-
FLIPR Calcium 6 Assay Kit (or similar)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
This compound (stock solution in 100% DMSO)
-
BAM8-22 (orthosteric agonist, stock solution in water or appropriate buffer)
-
FLIPR Tetra or similar fluorescence plate reader
Procedure:
-
Cell Plating:
-
The day before the assay, seed the HEK293-MRGPRX1 cells into poly-D-lysine coated 384-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 20,000 cells per well in 40 µL of culture medium).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
On the day of the assay, prepare the Calcium 6 dye-loading solution according to the manufacturer's protocol, typically by dissolving the dye in the provided assay buffer.
-
Remove the culture medium from the cell plate and add 20 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[9]
-
-
Compound Preparation:
-
Prepare a dilution series of this compound in 100% DMSO. Then, dilute these into assay buffer to create a 4X final concentration working solution. The final DMSO concentration should be kept constant (e.g., 0.1%).
-
Prepare a 4X working solution of BAM8-22 at a concentration that gives a suboptimal response (e.g., EC₂₀).
-
-
Assay Measurement (FLIPR):
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to read fluorescence (e.g., Ex: 485 nm, Em: 525 nm) every 1-2 seconds.
-
First Addition (this compound): Add 10 µL of the 4X this compound working solution to the wells. Monitor the fluorescence for 2-3 minutes to establish a new baseline and observe any potential artifacts.
-
Second Addition (BAM8-22): Add 10 µL of the 4X BAM8-22 (EC₂₀) working solution. Continue to monitor the fluorescence for another 2-3 minutes to measure the potentiation of the calcium signal by this compound.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline after each addition.
-
For PAM activity, plot the response to the BAM8-22 addition as a function of the this compound concentration to determine the EC₅₀ of potentiation.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, this compound: a potent and selective positive allosteric modulator of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. ML 382 | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]
- 7. caymanchem.com [caymanchem.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to ML382 and Other MRGPRX1 Modulators for Researchers
For researchers and drug development professionals navigating the landscape of Mas-related G protein-coupled receptor X1 (MRGPRX1) modulation, this guide provides a comprehensive comparison of ML382 with other notable modulators. This document outlines their performance based on available experimental data, details key experimental protocols, and visualizes the underlying signaling pathways.
MRGPRX1, a primate-specific receptor primarily expressed in sensory neurons, has emerged as a promising target for non-opioid pain and itch therapeutics.[1][2] Modulation of this receptor offers the potential for targeted analgesia with fewer side effects. This compound, a potent and selective positive allosteric modulator (PAM), has been a key tool in exploring this potential.[3][4] This guide will compare this compound with other known MRGPRX1 modulators, including the endogenous agonist BAM8-22, the synthetic agonist Compound 16, and another PAM, Compound 1t.
Performance Comparison of MRGPRX1 Modulators
The following table summarizes the quantitative data for key MRGPRX1 modulators, offering a side-by-side comparison of their potency and mechanism of action.
| Modulator | Type | Potency (EC50/IC50) | Key Findings | Citations |
| This compound | Positive Allosteric Modulator (PAM) | EC50: 190 nM | Potently and selectively enhances the activity of the endogenous agonist BAM8-22. Does not activate the receptor on its own.[3][4] In the presence of increasing concentrations of this compound, the IC50 of BAM8-22 for inhibiting high-voltage-activated calcium currents is significantly reduced.[5][6] | [3][4][5][6] |
| BAM8-22 | Full Agonist | IC50: 0.66 ± 0.05 µM (in the absence of this compound) | An endogenous peptide agonist for MRGPRX1.[4][6] Its potency is significantly increased in the presence of this compound.[5][6] | [4][5][6] |
| Compound 16 | Synthetic Agonist | Not explicitly stated in the provided text. | A novel pain-relieving compound with high potency and selectivity for MRGPRX1 over other MRGPRXs and opioid receptors.[1][7] | [1][7][8] |
| Compound 1t | Positive Allosteric Modulator (PAM) | EC50: Submicromolar (specific value not provided) | A thieno[2,3-d]pyrimidine-based PAM with improved metabolic stability compared to earlier compounds in its class.[9] Shows at least 50-fold selectivity for MRGPRX1 over MRGPRX2.[9] | [9][10] |
Signaling Pathways and Modulator Action
MRGPRX1 activation initiates a complex signaling cascade involving coupling to both Gq and Gi proteins.[11] This dual coupling allows for a nuanced cellular response. The diagram below illustrates the general signaling pathway and the points of intervention for different modulator types.
References
- 1. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 2. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, this compound: a potent and selective positive allosteric modulator of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thieno[2,3-d]pyrimidine-based Positive Allosteric Modulators of Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating the Selective Activity of ML382 on MRGPRX1: A Comparative Guide
For researchers and drug development professionals investigating the Mas-related G protein-coupled receptor X1 (MRGPRX1), a key target in pain and itch sensation, the selective modulation of this receptor is of paramount importance. ML382 has emerged as a potent and selective positive allosteric modulator (PAM) of MRGPRX1. This guide provides a comprehensive comparison of this compound with alternative compounds, supported by experimental data and detailed protocols to aid in the validation of its selective activity.
Comparative Analysis of MRGPRX1 Modulators
This compound is a positive allosteric modulator, meaning it enhances the effect of the endogenous agonist, such as Bovine Adrenal Medulla 8-22 (BAM8-22), on MRGPRX1. Its performance can be benchmarked against other available modulators, including other PAMs, agonists, and antagonists.
Quantitative Comparison of MRGPRX1 Positive Allosteric Modulators
This table summarizes the potency and selectivity of this compound in comparison to another reported MRGPRX1 PAM, compound 1t.
| Compound | Type | Potency (EC₅₀) | Selectivity | Off-Target Profile |
| This compound | Positive Allosteric Modulator (PAM) | 190 nM[1] | No agonist activity observed in a GPCRome screen against 318 non-olfactory GPCRs.[2] | Not explicitly detailed in publicly available literature. |
| Compound 1t | Positive Allosteric Modulator (PAM) | 100 nM[3] | At least 50-fold selectivity for MRGPRX1 over MRGPRX2.[4] | Screened against 44 targets; inhibited 5 targets by >50% at 10 µM (a concentration >100-fold higher than its EC₅₀).[4] |
Alternative MRGPRX1 Modulators
Beyond PAMs, other classes of compounds targeting MRGPRX1 are available for comparative studies.
| Compound | Type | Potency | Key Features |
| BAM8-22 | Agonist | - | An endogenous peptide agonist for MRGPRX1. |
| Compound 16 | Agonist | High Potency (specific EC₅₀ not stated)[5][6] | High selectivity for MRGPRX1 over other MRGPRXs and the opioid receptor.[5][6] |
| Berbamine | Antagonist | IC₅₀ = 1.6 µM | Potently inhibits chloroquine-mediated MRGPRX1 activation. |
| Closantel | Antagonist | - | Identified as an MRGPRX1 inhibitor in a high-throughput screen. |
Experimental Protocols for Validating Selectivity
To rigorously validate the selective activity of this compound, a series of well-established cellular assays are recommended. These assays assess the compound's activity at the target receptor (MRGPRX1) and its potential for off-target effects at other related or unrelated receptors.
Calcium Mobilization Assay
This assay is a primary functional screen to measure the activation of Gq-coupled GPCRs, such as MRGPRX1. As a PAM, this compound is expected to enhance the calcium influx induced by an MRGPRX1 agonist.
Objective: To determine the potency of this compound as a positive allosteric modulator of MRGPRX1.
Methodology:
-
Cell Culture: Use a cell line stably expressing human MRGPRX1, such as HEK293 or CHO cells. Culture the cells to 80-90% confluency in appropriate media.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96- or 384-well plates and allow them to attach overnight.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed, sub-maximal (EC₂₀) concentration of an MRGPRX1 agonist (e.g., BAM8-22).
-
Assay:
-
Wash the cells to remove excess dye.
-
Add the diluted this compound to the wells and incubate for a short period.
-
Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR).
-
Add the agonist to the wells and immediately measure the change in fluorescence over time.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the dose-response curve for this compound in the presence of the agonist to determine its EC₅₀.
β-Arrestin Recruitment Assay
This assay measures a G-protein-independent signaling pathway and is a valuable tool for assessing the functional selectivity of a compound. Commercial platforms like the PathHunter assay are commonly used.
Objective: To determine if this compound promotes β-arrestin recruitment to MRGPRX1, either alone or in the presence of an agonist, and to screen for activity at other GPCRs.
Methodology:
-
Cell Lines: Utilize engineered cell lines that co-express the GPCR of interest (e.g., MRGPRX1) fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.
-
Cell Plating and Compound Addition: Plate the cells and add serial dilutions of this compound, with and without a fixed concentration of an MRGPRX1 agonist.
-
Incubation: Incubate the plates to allow for receptor activation and subsequent β-arrestin recruitment, leading to the reconstitution of the active reporter enzyme.
-
Signal Detection: Add the substrate for the reporter enzyme and measure the resulting signal (e.g., chemiluminescence).
-
Selectivity Screening: To assess selectivity, perform the assay using a panel of cell lines, each expressing a different GPCR (e.g., MRGPRX2, X3, X4, and other unrelated GPCRs).
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the receptor and can be used to determine if a test compound competes for the same binding site.
Objective: To determine if this compound binds to the orthosteric site of MRGPRX1 or an allosteric site.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing MRGPRX1.
-
Assay Setup: In a multi-well filter plate, incubate the cell membranes with a known radiolabeled MRGPRX1 ligand (agonist or antagonist) and increasing concentrations of unlabeled this compound.
-
Incubation and Filtration: Allow the binding to reach equilibrium. Then, rapidly filter the mixture through a glass fiber filter to separate the bound from the free radioligand.
-
Radioactivity Measurement: Wash the filters to remove non-specifically bound radioligand and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: A decrease in the measured radioactivity with increasing concentrations of this compound would indicate competition for the same binding site as the radioligand. As this compound is a PAM, it is not expected to displace an orthosteric agonist but may modulate its binding affinity.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for a clear understanding of the validation process.
Caption: MRGPRX1 Signaling Pathway
Caption: Experimental Workflow for Validating Selectivity
References
- 1. Functional selectivity in GPCR modulator screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. misterx95.myds.me [misterx95.myds.me]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thieno[2,3-d]pyrimidine-based Positive Allosteric Modulators of Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 6. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ML382 Cross-Reactivity with Mas-related G Protein-Coupled Receptors (MRGPRs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of ML382, a known positive allosteric modulator (PAM) of Mas-related G protein-coupled receptor X1 (MRGPRX1), against other members of the MRGPR family. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating the selectivity of this compound for their studies.
Executive Summary
This compound is a potent and selective positive allosteric modulator of MRGPRX1, with a reported EC50 of 190 nM.[1] It demonstrates high selectivity for MRGPRX1 over the closely related MRGPRX2 and the mouse ortholog, MrgprC11. While comprehensive quantitative data for its cross-reactivity against all other MRGPR family members is limited in publicly available literature, existing screening data against a broad panel of other G protein-coupled receptors (GPCRs), ion channels, and transporters indicate a favorable selectivity profile. This guide summarizes the available data, outlines the typical experimental protocols used for such assessments, and provides visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Data on this compound Cross-Reactivity
The following table summarizes the known activity of this compound against various MRGPRs and other receptors. The lack of extensive public data on this compound's activity against all MRGPR subtypes highlights a current research gap.
| Receptor | Species | Assay Type | This compound Activity (EC50/IC50) | Reference |
| MRGPRX1 | Human | Calcium Mobilization | 190 nM (EC50) | [1] |
| MRGPRX2 | Human | Not specified | Inactive | |
| MrgprC11 | Mouse | Not specified | Inactive | |
| 5HT2B | Not specified | Radioligand Binding | Moderate Inhibition | |
| Panel of 68 other GPCRs, ion channels, and transporters | Various | Various | No significant activity |
Note: "Inactive" indicates no significant agonistic or antagonistic activity was observed at the tested concentrations. The specific concentrations are not always reported in the available literature.
Experimental Protocols
The assessment of this compound's cross-reactivity with MRGPRs typically involves functional assays in recombinant cell lines that stably or transiently express the receptor of interest.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous GPCR expression and robust growth characteristics.
-
Transfection: Cells are transiently or stably transfected with plasmids encoding the full-length human MRGPR of interest (e.g., MRGPRX1, MRGPRX2, MRGPRD, etc.). Transfection efficiency is monitored using co-transfected fluorescent reporters (e.g., GFP).
Functional Assays
This assay is a primary method for assessing the function of Gq-coupled GPCRs like MRGPRX1.
-
Cell Plating: Transfected cells are seeded into 96- or 384-well black-walled, clear-bottom microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer solution.
-
Compound Addition: A baseline fluorescence reading is taken before the addition of this compound at various concentrations, either alone or in the presence of a known MRGPR agonist (to assess PAM activity).
-
Signal Detection: Changes in intracellular calcium levels are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The dose-response curves are generated, and EC50 or IC50 values are calculated using non-linear regression analysis.
BRET assays can directly measure the interaction between the receptor and its coupled G protein.
-
Co-transfection: HEK293 cells are co-transfected with the MRGPR of interest, a Gα subunit fused to Renilla luciferase (Rluc), and a Gγ subunit fused to a fluorescent protein (e.g., GFP).
-
Cell Preparation: Transfected cells are harvested and plated in white-walled, white-bottom microplates.
-
Substrate Addition: A luciferase substrate (e.g., coelenterazine h) is added to the cells.
-
Compound Treatment and BRET Measurement: Upon agonist or PAM (this compound) stimulation, the conformational change in the receptor brings Rluc and the fluorescent protein in close proximity, resulting in energy transfer. The BRET signal (ratio of emitted light from the fluorescent protein to the luciferase) is measured using a plate reader.
-
Data Analysis: Dose-response curves are plotted to determine the potency (EC50) of the compound in activating G protein signaling.
Selectivity Profiling
-
Broad Panel Screening: To assess off-target effects, this compound is typically screened against a large panel of known GPCRs, ion channels, and transporters. Companies like Eurofins Discovery offer such services (e.g., Lead Profiling Screen). These are often radioligand binding assays or functional assays specific to each target.
Visualizations
Signaling Pathway of MRGPRX1
Caption: MRGPRX1 signaling upon activation, modulated by this compound.
Experimental Workflow for Cross-Reactivity Screening
Caption: Workflow for assessing this compound cross-reactivity.
References
Functional Validation of the NRF2 Inhibitor ML382 in Humanized Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the functional validation of ML382, a potent and specific inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor. While direct, published studies detailing the functional validation of this compound in humanized mouse models are limited, this document synthesizes available preclinical data from standard in vivo models and outlines a comprehensive framework for its evaluation in a humanized setting. We will compare this compound with other known NRF2 inhibitors and provide detailed, proposed experimental protocols and visualizations to guide future research.
The NRF2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1] However, in various cancers, constitutive activation of NRF2 promotes tumor cell proliferation, chemoresistance, and radioresistance, making it a compelling target for therapeutic intervention.[1][2] this compound has emerged as a key small molecule inhibitor in preclinical cancer research.
Comparative Analysis of NRF2 Inhibitors
This section provides a comparative summary of this compound and other notable NRF2 inhibitors based on available preclinical data.
| Feature | This compound (ML385) | Brusatol | Retinoic Acid (RA) | K67 |
| Mechanism of Action | Binds to the Neh1 domain of NRF2, interfering with the NRF2-MAFG protein complex binding to DNA regulatory sequences.[3] | Inhibits protein translation, thereby affecting short-lived proteins including NRF2.[4] | Activates the retinoic acid receptor α (RARα), which then forms a complex with NRF2, leading to its inhibition. | Specific mechanism of NRF2 inhibition is less characterized but is under investigation. |
| Reported In Vitro Effects | - Reduces NRF2 downstream target gene expression.- Enhances cytotoxicity of platinum-based drugs.- Attenuates antioxidant enzyme activity.[3] | - Sensitizes cancer cells to chemotherapeutics. | - Induces ROS-dependent cytotoxicity. | - Sensitizes doxorubicin-resistant leukemia cells to doxorubicin. |
| Reported In Vivo Effects (Standard Models) | - In combination with carboplatin, demonstrates in vivo efficacy in NSCLC models.[3] | - Reduces grafted tumor size in a breast cancer model.[5] | - Studied as a preventative and therapeutic agent in various cancers. | - Under investigation for in vivo efficacy. |
| Specificity | Reported to be a specific NRF2 inhibitor.[3] | Non-specific due to its general inhibition of protein translation.[4] | Has broader effects due to the widespread roles of RARα. | Specificity for NRF2 is an area of active research. |
Proposed Functional Validation of this compound in Humanized Mouse Models
The use of humanized mouse models, which are immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells, is critical for evaluating the efficacy of human-specific therapies in a more clinically relevant in vivo setting.[6][7] Below is a proposed experimental framework for the functional validation of this compound in a humanized mouse xenograft model of cancer.
Experimental Workflow
A proposed workflow for validating this compound in a humanized mouse model is outlined below. This workflow integrates the establishment of a humanized immune system with a human tumor xenograft to assess the therapeutic potential of this compound.
Detailed Experimental Protocols
1. Generation of Humanized Mouse Models
-
Mouse Strain: NOD-scid IL2Rγnull (NSG) mice are commonly used due to their profound immunodeficiency, which allows for robust engraftment of human cells.[8]
-
Humanization Method:
-
CD34+ Hematopoietic Stem Cell (HSC) Engraftment: Newborn NSG pups (1-5 days old) are irradiated (100-150 cGy) and then intrahepatically injected with 1-2 x 105 human CD34+ HSCs isolated from cord blood. Engraftment of a multi-lineage human immune system takes approximately 12-16 weeks.[9]
-
Peripheral Blood Mononuclear Cell (PBMC) Engraftment: Adult NSG mice are sublethally irradiated (200-250 cGy) and intravenously injected with 5-10 x 106 human PBMCs. This method results in a rapid engraftment of mature human T cells but can lead to graft-versus-host disease (GvHD).[6]
-
2. Tumor Xenograft Establishment
-
Cell Lines (CDX) or Patient-Derived Xenografts (PDX): Human cancer cell lines (e.g., A549 lung carcinoma, which has known NRF2 pathway activation) or PDX models are implanted subcutaneously or orthotopically into the humanized mice once human immune cell engraftment is confirmed (typically >25% human CD45+ cells in peripheral blood).[9][10]
-
Tumor Growth Monitoring: Tumor volume is measured bi-weekly using calipers (Volume = 0.5 x length x width2).
3. This compound Administration and Efficacy Evaluation
-
Treatment Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into the following groups (n=8-10 mice/group):
-
Vehicle control
-
This compound alone
-
Standard-of-care chemotherapy (e.g., carboplatin) alone
-
This compound in combination with chemotherapy
-
-
Dosing and Administration: this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline and administered via intraperitoneal (IP) injection at a dose determined by prior pharmacokinetic and tolerability studies (e.g., 30-50 mg/kg).
-
Efficacy Endpoints:
-
Tumor growth inhibition.
-
Overall survival.
-
Analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry to assess changes in human immune cell populations (e.g., CD8+ T cells, regulatory T cells).
-
Immunohistochemical analysis of tumors for NRF2 target gene expression (e.g., NQO1, HO-1) and markers of apoptosis (e.g., cleaved caspase-3).
-
NRF2 Signaling Pathway and Mechanism of this compound Action
The diagram below illustrates the canonical NRF2-KEAP1 signaling pathway and the inhibitory action of this compound. Under basal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation.[1] Upon exposure to oxidative stress or electrophiles, this interaction is disrupted, allowing NRF2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes. This compound inhibits this process by preventing the binding of the NRF2-MAFG complex to the ARE.[3]
Conclusion
This compound represents a promising therapeutic agent for cancers with aberrant NRF2 activation. While existing preclinical data in traditional mouse models are encouraging, functional validation in humanized mouse models is a crucial next step to better predict its clinical efficacy. The proposed experimental framework in this guide provides a roadmap for researchers to rigorously evaluate this compound, both as a monotherapy and in combination with standard-of-care treatments, in a system that more closely recapitulates the human tumor microenvironment. Such studies will be invaluable for advancing our understanding of NRF2 inhibition and for the clinical translation of novel anticancer therapies.
References
- 1. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vulnerability of Antioxidant Drug Therapies on Targeting the Nrf2-Trp53-Jdp2 Axis in Controlling Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Targeted Inhibition of Anti-Inflammatory Regulator Nrf2 Results in Breast Cancer Retardation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Humanized Mice as a Valuable Pre-Clinical Model for Cancer Immunotherapy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Humanized mouse xenograft models: narrowing the tumor-microenvironment gap - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labcorp.com [labcorp.com]
- 9. An Improved Patient-Derived Xenograft Humanized Mouse Model for Evaluation of Lung Cancer Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of humanized mouse with patient‐derived xenografts for cancer immunotherapy studies: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of ML382 and direct MRGPRX1 agonists
An Objective Comparison of ML382 and Direct MRGPRX1 Agonists for Preclinical Research
Introduction
The Mas-related G protein-coupled receptor X1 (MRGPRX1) has emerged as a compelling target for novel analgesics.[1] Expressed predominantly in small-diameter primary sensory neurons, it plays a crucial role in pain and itch sensation.[2][3][4] Activation of MRGPRX1 at the central terminals of these neurons in the spinal cord can inhibit nociceptive signaling, offering a promising non-opioid therapeutic strategy.[3][5]
Modulation of MRGPRX1 can be achieved through two primary mechanisms: direct (orthosteric) agonism and positive allosteric modulation (PAM). Direct agonists, such as the endogenous peptide Bovine Adrenal Medulla 8-22 (BAM8-22), bind to the primary recognition site of the receptor to activate it.[6] In contrast, PAMs like this compound bind to a distinct, allosteric site.[3] A PAM typically does not activate the receptor on its own but enhances the receptor's response to an endogenous agonist.[1][5][7][8] This guide provides a comparative analysis of the small molecule PAM this compound and direct MRGPRX1 agonists, offering researchers objective data to inform their selection of research tools.
Mechanism of Action: A Tale of Two Sites
The fundamental difference between this compound and direct agonists lies in their binding sites and mode of action.
-
Direct Agonists (e.g., BAM8-22): These ligands bind directly to the orthosteric pocket, the primary site for the endogenous ligand. This binding event induces a conformational change in the receptor, leading to the activation of downstream signaling pathways.[6]
-
This compound (Positive Allosteric Modulator): this compound binds to a separate allosteric site on MRGPRX1.[3] Structural studies have revealed that this compound occupies a sub-pocket where it can directly interact with the peptide agonist BAM8-22.[3][9] This interaction enhances the affinity and/or efficacy of the orthosteric agonist, thereby potentiating the receptor's activity.[1][3][8][10] In vitro, this compound shows no direct agonist activity in the absence of an orthosteric agonist.[1][7][8] However, in vivo studies demonstrate that this compound alone can produce analgesic effects, presumably by amplifying the signaling of endogenous agonists like BAM22, which are upregulated in the spinal cord following nerve injury.[4][5]
Comparative Performance Data
The primary effect of a PAM like this compound is to increase the potency of a direct agonist. This is evident in functional assays where this compound causes a leftward shift in the dose-response curve of BAM8-22, significantly lowering its effective concentration (EC₅₀) or inhibitory concentration (IC₅₀).
| Parameter | Direct Agonist (BAM8-22) | This compound (PAM) | BAM8-22 + this compound | Reference(s) |
| Mechanism | Orthosteric Agonist | Positive Allosteric Modulator | Potentiated Agonism | [3][7] |
| EC₅₀ | 8 - 150 nM (varies by assay) | 190 nM (potentiating BAM8-22) | Shifts BAM8-22 EC₅₀ from 18.7 nM to 2.9 nM | [7] |
| IC₅₀ (HVA Ica Inhibition) | 0.66 ± 0.05 µM | No direct effect | 0.06 ± 0.01 µM (with 10 µM this compound) | [1][8][10] |
| Max Efficacy (Eₘₐₓ) | Full Agonist | Does not alter BAM8-22 Eₘₐₓ | Same as BAM8-22 alone | [7][8] |
| In Vitro Activity (alone) | Activates MRGPRX1 | No direct activation of MRGPRX1 | N/A | [1][7] |
Specificity and Off-Target Profile
Selectivity is critical for a research tool or potential therapeutic. Both this compound and BAM8-22 exhibit favorable specificity profiles, though they differ in their nature.
| Compound | Primary Target | Key Selectivity Data | Reference(s) |
| This compound | MRGPRX1 (Allosteric Site) | - Inactive against the closely related MRGPRX2. - No effect on the mouse ortholog, MrgprC11. - Selective against a panel of 68 GPCRs, ion channels, and transporters (only notable hit: 63% inhibition of 5HT₂B at 10 µM). | [7][11] |
| BAM8-22 | MRGPRX1 (Orthosteric Site) | - Specific agonist for human MRGPRX1 and mouse MrgprC11. - Despite being a proenkephalin A product, it displays no affinity for opioid receptors. | [7] |
Signaling Pathways
Upon activation, MRGPRX1 couples to multiple G protein subtypes, primarily Gq/11 and Gi/o, initiating distinct downstream signaling cascades.[6][12][13]
-
Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, a response that is readily measured in functional assays.[14][15]
-
Gi Pathway: Activation of the Gi protein inhibits adenylyl cyclase, reducing cAMP levels. More critically for its role in pain, the βγ subunits dissociated from the activated Gi protein can directly inhibit high-voltage-activated (HVA) Ca²⁺ channels, reducing neurotransmitter release and attenuating synaptic transmission in pain pathways.[2][5][8]
This compound potentiates both of these signaling arms by enhancing the ability of an agonist like BAM8-22 to activate the receptor.[5][8]
References
- 1. Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. rcsb.org [rcsb.org]
- 7. Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, this compound: a potent and selective positive allosteric modulator of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. rndsystems.com [rndsystems.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Allosteric Activation of NRF2: Bardoxolone Methyl and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
Initial Clarification: The user's original query requested information on the allosteric mechanism of ML382 in the context of NRF2 activation. However, current scientific literature indicates that this compound is a positive allosteric modulator of the Mas-related G protein-coupled receptor X1 (MRGPRX1) and is not directly involved in the NRF2 signaling pathway. This guide will therefore focus on a well-established allosteric activator of the NRF2 pathway, Bardoxolone Methyl , and compare its mechanism and performance with other notable NRF2 activators. This will provide a relevant and accurate resource for researchers interested in the allosteric modulation of the NRF2 pathway.
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Allosteric activation of the NRF2 pathway typically involves the binding of small molecules to Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This prevents Nrf2 degradation, allowing it to translocate to the nucleus and activate the transcription of a wide array of antioxidant and cytoprotective genes.
This guide provides a comparative analysis of Bardoxolone Methyl and other NRF2 activators, focusing on their allosteric mechanisms, experimental validation, and performance data.
Quantitative Comparison of NRF2 Activators
The following table summarizes the key performance indicators of Bardoxolone Methyl and two other prominent NRF2 activators, Sulforaphane and Dimethyl Fumarate (DMF).
| Activator | Mechanism of Action on Keap1 | Potency (NRF2 Activation) | Clinical Efficacy Highlights |
| Bardoxolone Methyl | Covalent modification of cysteine residues (e.g., Cys151) on Keap1.[1][2] | High potency; 2-5 times more potent than Sulforaphane in NRF2 activation.[3] | Significant increases in estimated Glomerular Filtration Rate (eGFR) in patients with Chronic Kidney Disease (CKD) and Type 2 Diabetes.[4][5][6][7] |
| Sulforaphane | Covalent modification of cysteine residues on Keap1.[1][2][8][9][10] | Potent natural activator of NRF2.[9] | Studied in various preclinical and clinical settings for its chemopreventive and antioxidant effects.[2][10] |
| Dimethyl Fumarate (DMF) | Covalent modification of multiple cysteine residues on Keap1.[11][12][13] | Effective NRF2 activator. | Approved for the treatment of relapsing-remitting multiple sclerosis (RRMS); shown to reduce relapse rates.[14][15][16] |
Signaling Pathways and Experimental Workflows
Keap1-Nrf2 Signaling Pathway and Allosteric Activation
References
- 1. How Does Sulforaphane Specifically Activate the Nrf2 Pathway? → Learn [pollution.sustainability-directory.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. mdpi.com [mdpi.com]
- 4. New Phase 2 Data Published in New England Journal of Medicine Show Bardoxolone Methyl Sustained Improvement in Measure of Kidney Function (eGFR) Over 52 Weeks in Patients With Moderate to Severe Chronic Kidney Disease and Type 2 Diabetes [prnewswire.com]
- 5. karger.com [karger.com]
- 6. Randomized Clinical Trial on the Effect of Bardoxolone Methyl on GFR in Diabetic Kidney Disease Patients (TSUBAKI Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of bardoxolone methyl on kidney function in patients with T2D and Stage 3b-4 CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Keap1-Nrf2 Signaling: A Target for Cancer Prevention by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in understanding NRF2 as a... | F1000Research [f1000research.com]
- 13. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mssociety.org.uk [mssociety.org.uk]
- 15. Clinical evaluation of dimethyl fumarate for the treatment of relapsing-remitting multiple sclerosis: efficacy, safety, patient experience and adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Selectivity Profile of ML382: A Focused Allosteric Modulator of MrgX1
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Selectivity of ML382
This guide provides a detailed analysis of the selectivity profile of this compound, a potent positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MrgX1). The data presented herein demonstrates the compound's high selectivity for its primary target, with minimal off-target activity against a broad panel of other G protein-coupled receptors (GPCRs), ion channels, and transporters.
Executive Summary
This compound is a valuable research tool for studying the function of MrgX1, a receptor implicated in pain pathways. A key attribute of a high-quality chemical probe is its selectivity. This guide summarizes the publicly available data on the selectivity of this compound, highlighting its focused activity on MrgX1. The compound was profiled against a panel of 68 GPCRs, ion channels, and transporters, revealing a highly selective mode of action.
Quantitative Selectivity Data
The selectivity of this compound was assessed using a comprehensive screening panel. The following table summarizes the key findings from these assays.
| Target | Assay Type | This compound Concentration | Result | Reference |
| Primary Target | ||||
| MrgX1 (human) | Calcium Mobilization (functional assay as a PAM in the presence of BAM8-22) | - | EC50 = 190 nM | [1][2][3] |
| Closely Related Receptors | ||||
| MrgX2 (human) | Functional Assay | Not specified | No significant effect | [1][2] |
| MrgprC11 (mouse) | Functional Assay | Not specified | No effect | [1][2] |
| Broad Selectivity Panel (68 Targets) | ||||
| 67 GPCRs, Ion Channels, and Transporters | Radioligand Binding Assays | 10 µM | <50% inhibition of radioligand binding | [1] |
| Serotonin Receptor 5HT2B | Radioligand Binding Assay | 10 µM | 63% inhibition of radioligand binding | [1] |
Experimental Protocols
A detailed description of the experimental methodologies is crucial for the interpretation of the selectivity data.
Functional Assay for MrgX1 Potentiation (Calcium Mobilization)
The activity of this compound as a positive allosteric modulator of MrgX1 was determined using a calcium mobilization assay in HEK293 cells stably expressing the human MrgX1 receptor.
-
Cell Culture: HEK293 cells expressing MrgX1 were cultured under standard conditions.
-
Assay Preparation: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application: A sub-maximal concentration of the MrgX1 agonist BAM8-22 was added to the cells, followed by varying concentrations of this compound.
-
Signal Detection: Changes in intracellular calcium levels were measured using a fluorescence plate reader.
-
Data Analysis: The EC50 value, representing the concentration of this compound that produces 50% of the maximal potentiation of the BAM8-22 response, was calculated from the dose-response curve.[1]
Radioligand Binding Assays for Selectivity Screening
The off-target activity of this compound was evaluated using a panel of radioligand binding assays for 68 different GPCRs, ion channels, and transporters.
-
Membrane Preparation: Membranes were prepared from cells expressing the target receptor.
-
Binding Reaction: The membranes were incubated with a specific radioligand for the target receptor in the presence of a fixed concentration of this compound (10 µM).
-
Separation: The bound and free radioligand were separated by rapid filtration.
-
Detection: The amount of bound radioactivity was quantified using a scintillation counter.
-
Data Analysis: The percentage inhibition of radioligand binding by this compound was calculated by comparing the binding in the presence of this compound to the control binding (without this compound). A threshold of >50% inhibition was used to identify significant off-target interactions.[1]
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
References
Evaluating the Therapeutic Window of ML385: A Comparative Guide for Researchers
An Objective Analysis of the NRF2 Inhibitor ML385 in the Context of Preclinical Research and Alternative Compounds.
This guide provides a comprehensive evaluation of the therapeutic window of ML385, a potent and selective inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor. For researchers, scientists, and drug development professionals, this document outlines the mechanism of action of ML385, presents its performance in key preclinical studies, and compares it with other NRF2-targeting agents. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for reproducibility.
Introduction to ML385 and the NRF2 Pathway
The NRF2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, NRF2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for ubiquitination and proteasomal degradation. In the presence of oxidative stress, this inhibition is lifted, allowing NRF2 to translocate to the nucleus and activate the transcription of a wide array of antioxidant and cytoprotective genes.
While NRF2 activation is protective in healthy tissues, its constitutive activation in cancer cells, often due to mutations in KEAP1 or NRF2 itself, is associated with enhanced tumor growth, chemoresistance, and radioresistance. This has established NRF2 as a promising therapeutic target in oncology. ML385 has emerged as a key tool for investigating the therapeutic potential of NRF2 inhibition.[1][2][3]
Mechanism of Action of ML385
ML385 is a small molecule inhibitor that directly targets NRF2.[3][4][5][6] It functions by binding to the Neh1 domain of NRF2, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain. This binding interferes with the heterodimerization of NRF2 with small Maf (sMAF) proteins, a crucial step for the complex to bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[1][3] By preventing this DNA binding, ML385 effectively inhibits the transcriptional activity of NRF2.[1][3]
Quantitative Performance Data of ML385
The efficacy of ML385 has been demonstrated in various preclinical models, particularly in non-small cell lung cancer (NSCLC) cells with KEAP1 mutations, which lead to constitutive NRF2 activation.
| Parameter | Cell Line | Value | Experimental Context | Reference |
| IC50 | NRF2 Inhibition | 1.9 µM | Inhibition of NRF2-MAFG binding to ARE DNA | [4][5][6] |
| IC50 (Cell Viability) | H460 (KEAP1 mutant) | More sensitive than KEAP1 WT | 72h treatment | [1] |
| In Vivo Efficacy | A549/H460 Xenografts | Significant tumor growth inhibition | 30 mg/kg, IP injection | [1][4] |
| Pharmacokinetics (Mouse) | Half-life (t1/2) | 2.82 h | 30 mg/kg, IP injection | [4] |
Table 1. Summary of Quantitative Performance Data for ML385.
Comparison with Other NRF2 Modulators
While ML385 is a direct inhibitor of NRF2, other compounds modulate the NRF2 pathway through different mechanisms. A comparison with these alternatives provides a broader perspective on targeting this pathway.
| Compound | Mechanism of Action | Key Features | Potential Limitations |
| ML385 | Direct NRF2 inhibitor (prevents DNA binding) | High specificity for NRF2; effective in chemoresistant cells. | Limited in vivo data on long-term toxicity. |
| Brusatol | Enhances NRF2 protein degradation | Potent NRF2 inhibitor; sensitizes cancer cells to chemotherapy. | Can have off-target effects due to global inhibition of protein synthesis.[7][8] |
| Sulforaphane | Electrophilic activator (modifies KEAP1 cysteines) | Nrf2 activator with chemopreventive properties. | Less specific, potential for off-target effects. |
| Bardoxolone Methyl | NRF2 activator (modifies KEAP1 cysteines) | Potent activator; anti-inflammatory effects. | Primarily studied as an activator, not an inhibitor for cancer therapy. |
Table 2. Comparison of ML385 with Other NRF2 Modulators.
Experimental Protocols
1. NRF2-MAFG DNA Binding Inhibition Assay (Fluorescence Polarization)
This assay is designed to quantify the inhibitory effect of compounds on the binding of the NRF2-sMAF heterodimer to the Antioxidant Response Element (ARE) on DNA.
References
- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitor of NRF2 Selectively Intervenes Therapeutic Resistance in KEAP1-Deficient NSCLC Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. ML385 | NRF2 inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Natural Nrf2 Inhibitors: A Review of Their Potential for Cancer Treatment [ijbs.com]
- 8. Natural Nrf2 Inhibitors: A Review of Their Potential for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: ML382 and Compound-16 for MRGPRX1 Modulation
A Detailed Guide for Researchers in Drug Discovery and Development
The Mas-related G protein-coupled receptor X1 (MRGPRX1) has emerged as a compelling therapeutic target for the management of both chronic pain and itch.[1] Its restricted expression in primary sensory neurons suggests the potential for targeted therapies with limited off-target effects.[2] Two small molecules, ML382 and compound-16, have garnered significant attention for their distinct modulatory effects on MRGPRX1. This guide provides a comprehensive head-to-head comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool compound for their studies.
Executive Summary
This compound is a potent and selective positive allosteric modulator (PAM) of MRGPRX1, while compound-16 is a potent and selective agonist.[3] this compound enhances the activity of endogenous agonists like BAM8-22, primarily signaling through the Gαi/o pathway to inhibit high-voltage activated calcium channels. In contrast, compound-16 directly activates MRGPRX1, mediating its effects through the Gαq signaling cascade. Compound-16 exhibits high potency as a direct agonist and has been shown to have a low propensity for inducing itch, a common side effect associated with some MRGPRX1 ligands.
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for this compound and compound-16 based on in vitro functional assays.
| Parameter | This compound | Compound-16 |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | Agonist |
| EC50 | 190 nM (as a PAM in the presence of BAM8-22)[3] | 50 nM[3] |
| Signaling Pathway | Gαi/o | Gαq |
| Primary Downstream Effect | Inhibition of N-type and P/Q-type High-Voltage Activated (HVA) Calcium Channels (in the presence of an agonist) | Activation of Phospholipase C (PLC) and subsequent increase in intracellular calcium |
| Selectivity | Selective for MRGPRX1 | Highly selective for MRGPRX1 over other MRGPRs and opioid receptors[2][3] |
| Reported In Vivo Effect | Attenuation of persistent pain in mouse models | Pain-relieving properties[3] |
| Itch Induction | Does not induce significant scratching behavior | Induces significantly less itch than chloroquine[4] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and compound-16 lead to the activation of different downstream signaling cascades.
Compound-16: Direct Agonist Activating the Gαq Pathway
As a direct agonist, compound-16 binds to the orthosteric site of MRGPRX1, inducing a conformational change that facilitates the coupling and activation of the Gαq protein. This initiates a canonical signaling cascade involving the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various cellular responses.
This compound: Positive Allosteric Modulator Enhancing Gαi/o Signaling
This compound, as a PAM, binds to an allosteric site on MRGPRX1, distinct from the orthosteric binding site of endogenous agonists like BAM8-22. This binding enhances the affinity and/or efficacy of the orthosteric agonist, leading to a more robust activation of the Gαi/o signaling pathway. The activated Gαi subunit inhibits adenylyl cyclase, while the dissociated Gβγ subunits can directly inhibit N-type and P/Q-type high-voltage activated (HVA) calcium channels, reducing neuronal excitability and nociceptive transmission.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Calcium Mobilization Assay (for Compound-16 and this compound)
This assay is used to determine the potency of compounds that activate Gαq-coupled receptors or, in the case of Gαi/o-coupled receptors, can be adapted by co-expressing a promiscuous Gα subunit like Gα16.
-
Cell Line: HEK293 cells stably expressing human MRGPRX1.
-
Assay Principle: Activation of the Gαq pathway leads to an increase in intracellular calcium, which is detected by a calcium-sensitive fluorescent dye.
-
Protocol:
-
Cell Plating: Seed HEK293-MRGPRX1 cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and then incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) at 37°C for 30-60 minutes.
-
Compound Preparation: Prepare serial dilutions of the test compounds (compound-16 or this compound) in assay buffer. For this compound, also prepare a solution of an orthosteric agonist (e.g., BAM8-22) at a concentration that elicits a submaximal response (e.g., EC20).
-
Measurement: Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence. Add the test compounds (for compound-16) or the orthosteric agonist followed by this compound to the wells and record the change in fluorescence over time.
-
Data Analysis: The increase in fluorescence intensity is proportional to the intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for G-protein Dissociation
This assay directly measures the interaction between the Gα and Gβγ subunits of the G-protein heterotrimer and is a powerful tool to study G-protein activation.
-
Cell Line: HEK293T cells.
-
Assay Principle: BRET occurs when a luciferase (donor) and a fluorescent protein (acceptor) are in close proximity. The dissociation of Gα and Gβγ subunits upon GPCR activation leads to a decrease in the BRET signal.
-
Protocol:
-
Transfection: Co-transfect HEK293T cells with plasmids encoding for MRGPRX1, a Gα subunit fused to a luciferase (e.g., Renilla luciferase, Rluc), and a Gβγ subunit where one component is fused to a fluorescent protein (e.g., Venus-Gγ).
-
Cell Plating: Plate the transfected cells in a white, clear-bottom 96-well plate.
-
Compound Treatment: Add serial dilutions of the test compound (e.g., compound-16) to the wells.
-
Substrate Addition and Measurement: Add the luciferase substrate (e.g., coelenterazine h) and immediately measure the luminescence at the emission wavelengths of the donor and acceptor using a plate reader capable of BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates G-protein activation. Plot the change in BRET ratio against the compound concentration to determine the EC50.
-
Conclusion
Both this compound and compound-16 are valuable tools for investigating the function of MRGPRX1. The choice between them will depend on the specific research question. Compound-16, as a potent and selective agonist with a defined Gq signaling pathway and low itch liability, is well-suited for studies aimed at directly activating the receptor and exploring its downstream consequences. This compound, as a PAM that enhances endogenous agonist activity through the Gαi/o pathway, offers a more nuanced approach to modulating MRGPRX1 signaling, which may be more physiologically relevant in the context of persistent pain where endogenous ligand levels may be altered. This guide provides the foundational data and methodologies to inform the rational selection and use of these important research compounds.
References
Independent Verification of ML382's Published Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published effects of ML382, a positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1), with an alternative compound, 1t. The information presented is collated from publicly available scientific literature to aid in the independent verification of this compound's pharmacological profile.
Executive Summary
This compound is a potent and selective positive allosteric modulator of MRGPRX1, a G protein-coupled receptor expressed in sensory neurons that is a promising target for non-opioid pain therapeutics. It functions by enhancing the activity of endogenous agonists, such as BAM8-22, at the MRGPRX1 receptor. This guide compares the in vitro potency of this compound with compound 1t, a thieno[2,3-d]pyrimidine-based MRGPRX1 PAM, and provides detailed protocols for key experiments used to characterize these compounds.
Data Presentation: In Vitro Efficacy of MRGPRX1 PAMs
The following table summarizes the key quantitative data for this compound and its alternative, compound 1t, as positive allosteric modulators of MRGPRX1. This data is primarily derived from in vitro assays measuring the potentiation of the MRGPRX1 agonist BAM8-22.
| Parameter | This compound | Compound 1t | Reference Agonist: BAM8-22 |
| PAM Potency (EC50) | 190 nM | 100 nM[1] | N/A (Agonist EC50: 8 - 150 nM[2]) |
| Effect on Agonist Potency | Dose-dependently reduces BAM8-22 IC50 for ICa inhibition. At 10 µM this compound, BAM8-22 IC50 is reduced from 0.66 µM to 0.06 µM.[1] | Not explicitly quantified in the provided search results. | N/A |
| Maximum Efficacy (Emax) | Emax ≥95% relative to the maximum response of BAM8-22 alone.[2] | Emax ≥95% relative to the maximum response of BAM8-22 alone.[2] | N/A |
| Intrinsic Agonist Activity | No intrinsic agonist activity at concentrations up to 100 µM in the absence of BAM8–22.[2] | No intrinsic agonist activity at concentrations up to 100 µM in the absence of BAM8–22.[2] | Full Agonist |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of MRGPRX1 and a typical experimental workflow for evaluating positive allosteric modulators.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of ML382
This document provides crucial safety and logistical information for the proper disposal of ML382, a selective MRGPRX1 positive allosteric modulator. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal of this chemical compound, thereby minimizing risks to personnel and the environment.
Disclaimer: Specific, verified disposal procedures for this compound are not publicly available. The guidance provided below is based on general best practices for the disposal of laboratory chemicals. It is imperative to always consult the official Safety Data Sheet (SDS) for this compound and strictly adhere to your institution's and local authorities' waste disposal regulations.
Quantitative Data Summary
Researchers should always consult the Safety Data Sheet (SDS) for specific quantitative data. The table below summarizes key information for this compound, compiled from various chemical suppliers.[1][2]
| Parameter | Value | Source |
| Molecular Weight | 360.43 g/mol | [1] |
| Formula | C₁₈H₂₀N₂O₄S | [1][2] |
| CAS Number | 1646499-97-9 | [1][2] |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol (with gentle warming). Insoluble in PBS (pH 7.2). | [1][2] |
| Storage | Store at room temperature. | [1] |
| Physical Form | Solid | [2] |
Experimental Protocols: General Disposal Procedure for Small Molecule Inhibitors
The proper disposal of small molecule inhibitors like this compound is a critical aspect of laboratory safety and environmental responsibility. Adherence to the following step-by-step protocol is essential.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Safety glasses or goggles
-
A properly fitting lab coat
-
Chemical-resistant gloves (e.g., nitrile)
For powdered forms of this compound, a dust mask or respirator may be necessary to prevent inhalation. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize exposure.
Step 2: Waste Segregation and Collection
Properly identify and segregate all waste streams containing this compound. This includes:
-
Solid Waste: Collect unused or expired solid this compound and any contaminated disposable materials (e.g., weigh boats, contaminated gloves, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
Step 3: Labeling of Waste Containers
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "2-[(Cyclopropylsulfonyl)amino]-N-(2-ethoxyphenyl)benzamide"
-
The concentration (for liquid waste)
-
The accumulation start date
-
Any other information required by your institution's Environmental Health and Safety (EHS) department.
Step 4: Temporary Storage
Store the labeled hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory. Ensure that the storage area is away from general laboratory traffic and that containers are properly sealed to prevent spills or leaks.
Step 5: Final Disposal
Once a waste container is full or has reached its accumulation time limit, arrange for its disposal through your institution's EHS department. EHS personnel are trained in the safe handling, transport, and ultimate disposal of hazardous materials in compliance with all federal, state, and local regulations. Never dispose of chemical waste down the drain or in the regular trash.[3][4]
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound, based on general laboratory safety protocols.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling ML382
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of ML382, a potent and selective positive allosteric modulator of the Mas-related G protein-coupled receptor X1 (MRGPRX1). Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity. The following procedural guidance is based on best practices for handling potent, biologically active small molecules.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Single pair of nitrile gloves- Lab coat- Safety glasses |
| Weighing and Aliquoting (Solid Form) | - Double-gloving with nitrile gloves- Disposable gown or lab coat- Safety glasses with side shields or safety goggles- Powder mask or N95 respirator |
| Solution Preparation and Handling | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| In Vitro and In Vivo Administration | - Nitrile gloves- Lab coat- Safety glasses |
| Waste Disposal | - Nitrile gloves- Lab coat- Safety glasses |
Operational and Disposal Plans
Receiving and Storage
Upon receipt, visually inspect the package for any signs of damage. If the container is compromised, handle it inside a chemical fume hood. This compound should be stored at room temperature.
Weighing and Aliquoting
All weighing and aliquoting of solid this compound must be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation. Use dedicated spatulas and weighing boats. After weighing, carefully seal the primary container and decontaminate the balance and surrounding surfaces.
Solution Preparation
This compound is soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM with gentle warming).[1] Prepare stock solutions in a chemical fume hood. Cap vials tightly and use parafilm to prevent leakage and evaporation. Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Experimental Protocols
The following are general protocols for the use of this compound. Specific parameters such as concentrations, incubation times, and animal dosages should be optimized for each experimental design.
In Vitro Cell-Based Assay (General Protocol)
-
Cell Seeding: Plate cells in appropriate well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Cell Treatment: Remove the old medium and add the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period.
-
Endpoint Analysis: Perform the desired assay to measure the biological response (e.g., reporter gene assay, calcium imaging, etc.).
In Vivo Administration in Mice (General Protocol)
-
Formulation Preparation: For in vivo studies, this compound may need to be formulated in a vehicle suitable for administration. A common approach for small molecules is to first dissolve them in a small amount of DMSO and then dilute with a vehicle such as saline, corn oil, or a solution containing PEG300 and Tween-80. The final concentration of DMSO should be minimized.
-
Animal Handling: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
-
Administration: The route of administration (e.g., intraperitoneal, intravenous, oral) will depend on the experimental design. Administer the appropriate dose based on the animal's body weight.
-
Monitoring: Closely monitor the animals for any adverse effects.
-
Data Collection: Collect data at the predetermined time points.
Disposal Plan
All waste contaminated with this compound, including unused solutions, contaminated pipette tips, tubes, and plates, should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Solid waste, such as contaminated gloves and gowns, should also be disposed of in designated hazardous waste containers. Contaminated animal bedding should be handled and disposed of as hazardous waste.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
